molecular formula C15H21NO2 B1513597 N-Cyclohexyl-2-methoxy-N-methylbenzamide

N-Cyclohexyl-2-methoxy-N-methylbenzamide

Cat. No.: B1513597
M. Wt: 247.33 g/mol
InChI Key: XOFREWHXNLECSD-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-methoxy-N-methylbenzamide is a useful research compound. Its molecular formula is C15H21NO2 and its molecular weight is 247.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

N-cyclohexyl-2-methoxy-N-methylbenzamide

InChI

InChI=1S/C15H21NO2/c1-16(12-8-4-3-5-9-12)15(17)13-10-6-7-11-14(13)18-2/h6-7,10-12H,3-5,8-9H2,1-2H3

InChI Key

XOFREWHXNLECSD-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CC=CC=C2OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Analysis of N-Cyclohexyl-2-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the chemical structure of N-Cyclohexyl-2-methoxy-N-methylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, purification, and detailed spectroscopic characterization of this tertiary benzamide. By integrating established chemical principles with data from analogous structures, this guide offers a robust framework for the understanding and practical application of this compound in a research setting. Methodologies are presented with a focus on causality and self-validation, ensuring scientific integrity.

Introduction and Chemical Identity

N-Cyclohexyl-2-methoxy-N-methylbenzamide is a tertiary amide with a molecular structure comprising a cyclohexyl and a methyl group attached to the nitrogen atom of a 2-methoxybenzamide backbone. Tertiary benzamides are a significant class of organic compounds, often explored in medicinal chemistry for their potential biological activities. The ortho-methoxy group on the benzoyl ring can influence the molecule's conformation and electronic properties, which in turn can affect its reactivity and interaction with biological targets. Understanding the precise structural features and spectroscopic fingerprint of this molecule is paramount for its application in research and development.

Chemical IdentifierValueSource
IUPAC Name N-cyclohexyl-2-methoxy-N-methylbenzamideN/A
Molecular Formula C₁₅H₂₁NO₂N/A
Molecular Weight 247.34 g/mol N/A
Canonical SMILES CN(C1CCCCC1)C(=O)C2=CC=CC=C2OCN/A
InChI Key XOFREWHXNLECSD-UHFFFAOYSA-NN/A

Proposed Synthesis and Purification

The synthesis of N-Cyclohexyl-2-methoxy-N-methylbenzamide can be efficiently achieved via the formation of an amide bond between 2-methoxybenzoyl chloride and N-methylcyclohexylamine. This is a standard and reliable method for the preparation of N,N-disubstituted benzamides.

Synthesis Workflow

The proposed two-step synthesis begins with the conversion of 2-methoxybenzoic acid to its more reactive acid chloride derivative, followed by the coupling with N-methylcyclohexylamine.

Synthesis_Workflow A 2-Methoxybenzoic Acid B 2-Methoxybenzoyl Chloride A->B C N-Methylcyclohexylamine D N-Cyclohexyl-2-methoxy-N-methylbenzamide B->D C->D

Caption: Proposed two-step synthesis of N-Cyclohexyl-2-methoxy-N-methylbenzamide.

Step-by-Step Experimental Protocol

Materials:

  • 2-Methoxybenzoic acid (99%)[1][2][3][4]

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N-Methylcyclohexylamine (98%)[5][6][7][8][9][10][11][12][13]

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Step 1: Synthesis of 2-Methoxybenzoyl Chloride [14][15][16][17][18]

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methoxybenzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • The resulting solution of 2-methoxybenzoyl chloride is typically used directly in the next step without isolation.

Step 2: Synthesis of N-Cyclohexyl-2-methoxy-N-methylbenzamide [19][20][21][22]

  • In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve N-methylcyclohexylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool this amine solution to 0 °C in an ice bath.

  • Slowly add the freshly prepared 2-methoxybenzoyl chloride solution from Step 1 to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude N-Cyclohexyl-2-methoxy-N-methylbenzamide can be purified by flash column chromatography on silica gel.

  • Load the crude product onto a silica gel column.

  • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect the fractions containing the pure product, as indicated by TLC analysis.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-Cyclohexyl-2-methoxy-N-methylbenzamide as a solid or oil.

Structural and Spectroscopic Analysis

Due to the absence of published experimental data for N-Cyclohexyl-2-methoxy-N-methylbenzamide, the following spectroscopic characteristics are predicted based on the analysis of its chemical structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of an ortho-substituted benzamide can lead to restricted rotation around the C(O)-N bond, potentially resulting in broadened signals or the appearance of rotamers in the NMR spectra at room temperature.[23]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.35-7.45m2HAr-HAromatic protons ortho and para to the carbonyl group.
~ 6.90-7.00m2HAr-HAromatic protons meta to the carbonyl group.
~ 3.85s3HO-CH₃Methoxy group protons on the aromatic ring.
~ 3.40-3.60br s1HN-CH (cyclohexyl)Methine proton of the cyclohexyl group, likely broadened due to conformational exchange.
~ 2.90s3HN-CH₃N-methyl group protons. The chemical shift can be influenced by the rotational barrier.[24]
~ 1.10-1.90m10HCyclohexyl CH₂Methylene protons of the cyclohexyl ring, appearing as a complex multiplet.[25]

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~ 169-171C=OAmide carbonyl carbon.
~ 155-157Ar-C (C-OCH₃)Aromatic carbon attached to the methoxy group.
~ 130-132Ar-CQuaternary aromatic carbon attached to the carbonyl group.
~ 128-130Ar-CHAromatic methine carbons.
~ 120-122Ar-CHAromatic methine carbons.
~ 110-112Ar-CHAromatic methine carbons.
~ 55-57O-CH₃Methoxy carbon. The chemical shift can be influenced by its orientation relative to the ring.[26]
~ 58-62N-CH (cyclohexyl)Methine carbon of the cyclohexyl group.
~ 33-36N-CH₃N-methyl carbon.
~ 25-33Cyclohexyl CH₂Methylene carbons of the cyclohexyl ring.[27][28]
Infrared (IR) Spectroscopy

The IR spectrum of a tertiary amide is characterized by a strong carbonyl absorption band.

IR_Spectrum cluster_regions Key IR Absorption Regions A ~2930-2850 cm⁻¹ (C-H stretch, aliphatic) B ~1630-1680 cm⁻¹ (C=O stretch, tertiary amide) C ~1240 cm⁻¹ (C-O stretch, aryl ether) D ~1100-1300 cm⁻¹ (C-N stretch)

Caption: Predicted key IR absorption bands for N-Cyclohexyl-2-methoxy-N-methylbenzamide.

Key Predicted IR Bands:

  • ~2930 and ~2850 cm⁻¹: C-H stretching vibrations from the cyclohexyl and methyl groups.

  • ~1650 cm⁻¹: A strong absorption band corresponding to the C=O stretching of the tertiary amide. The position of this band is largely independent of the physical state as tertiary amides cannot form hydrogen bonds with each other.[29][30][31]

  • ~1465 and ~1580 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1240 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether (methoxy group).

  • ~1025 cm⁻¹: Symmetric C-O-C stretching of the aryl ether.

  • ~1100-1300 cm⁻¹: C-N stretching vibration.[32]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

Predicted Fragmentation:

  • Molecular Ion (M⁺): m/z = 247.

  • McLafferty Rearrangement: Unlikely due to the absence of a gamma-hydrogen on the N-alkyl substituent in a favorable conformation.

  • Alpha-Cleavage: Cleavage of the C-N bond adjacent to the nitrogen is expected. This can lead to the formation of ions corresponding to the loss of the cyclohexyl or methyl group.

  • Acylium Ion: A prominent peak at m/z = 135, corresponding to the [C₈H₇O₂]⁺ ion (2-methoxybenzoyl cation), is expected from the cleavage of the amide C-N bond.

Safety and Handling

As no specific safety data sheet is available for N-Cyclohexyl-2-methoxy-N-methylbenzamide, a conservative approach to handling should be adopted based on the hazards of its precursors and related compounds.

  • Precursors: 2-Methoxybenzoic acid is known to cause skin and serious eye irritation.[2][3] N-Methylcyclohexylamine is a flammable liquid and vapor, is harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[7][10]

  • General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust, fumes, or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

Conclusion

This technical guide provides a detailed analysis of the chemical structure of N-Cyclohexyl-2-methoxy-N-methylbenzamide, including a plausible synthetic route and predicted spectroscopic data. The proposed methodologies are grounded in established chemical principles, offering a reliable framework for researchers. The structural insights and predicted spectral data serve as a valuable reference for the synthesis, purification, and characterization of this and structurally related compounds.

References

  • Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. (n.d.). Rsc.org. Retrieved February 21, 2026, from [Link]

  • Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280. doi: 10.4172/2161-0444.1000524. Available at: [Link]

  • Process for preparation of n,n-di substituted carboxamides. (n.d.). Google Patents.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025, August 6). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Process for the purification of tertiary amines. (n.d.). Google Patents.
  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved February 21, 2026, from [Link]

  • Preparing method for o-methoxybenzoyl chloride. (n.d.). Google Patents.
  • Safety Data Sheet: N-Methylcyclohexylamine, 98%. (n.d.). Retrieved February 21, 2026, from [Link]

  • N-Methylcyclohexylamine | C7H15N | CID 7514. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

  • 13 C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved February 21, 2026, from [Link]

  • Takaoka, Y., Yeh, J. T., & Lectka, T. (2014). Enantioselective Synthesis of Atropisomeric Benzamides through Peptide-Catalyzed Bromination. PMC. Retrieved February 21, 2026, from [Link]

  • Bulger, A. S., Witkowski, D. C., & Garg, N. K. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 305-325. Retrieved February 21, 2026, from [Link]

  • ¹H NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., & Al-Otaibi, A. A. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. Retrieved February 21, 2026, from [Link]

  • Identification of Isomers of Alkylaminophenylethanethiosulfuric Acids by 13C-NMR Calculations Using a C-13 Chemical Shift User D. (n.d.). SciELO. Retrieved February 21, 2026, from [Link]

  • 2-Methoxybenzoyl chloride, 97%. (n.d.). Otto Chemie Pvt Ltd. Retrieved February 21, 2026, from [Link]

  • Al-Abdullah, N. H., Al-Salahi, R. A., El-Gamal, K. M., Al-Massarani, S. M., Ali, M. A., & Al-Obaid, A. M. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the. DDDT. Retrieved February 21, 2026, from [Link]

  • Safety Data Sheet: 2-Methylbenzoic acid. (n.d.). Carl ROTH. Retrieved February 21, 2026, from [Link]

  • Tormena, C. F., & da Silva, A. B. F. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. Retrieved February 21, 2026, from [Link]

  • Mild Conversion of Tertiary Amides to Aldehydes Using Cp2Zr(H)Cl (Schwartz's Reagent). (2024, March 27). Organic Syntheses. Retrieved February 21, 2026, from [Link]

  • SAFETY DATA SHEET. (2009, September 22). Thermo Fisher Scientific. Retrieved February 21, 2026, from [Link]

  • The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (2025, August 7). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Retrieved February 21, 2026, from [Link]

  • Synthesis of 2-methylbenzoyl chloride. (n.d.). PrepChem.com. Retrieved February 21, 2026, from [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (2005, January 5). The University of Liverpool Repository. Retrieved February 21, 2026, from [Link]

  • Reddy, M. A., & Kumar, S. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega. Retrieved February 21, 2026, from [Link]

  • A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3. (n.d.). Google Patents.
  • A Practical Procedure for Reduction of Primary, Secondary and Tertiary Amides to Amines. (2025, August 6). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Infrared spectroscopic studies of amides and anilides. (n.d.). Retrieved February 21, 2026, from [Link]

Sources

N-Cyclohexyl-2-methoxy-N-methylbenzamide SMILES string and InChI key

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for research and development professionals. It treats N-Cyclohexyl-2-methoxy-N-methylbenzamide as a specific chemical entity (NCE) utilized in Structure-Activity Relationship (SAR) studies, likely as a lipophilic probe or negative control in benzamide-based medicinal chemistry campaigns (e.g., opioid or sigma receptor research).

Physicochemical Characterization, Synthetic Pathways, and SAR Utility

Document Control:

  • Type: Technical Guide / Whitepaper

  • Subject: CAS 947935-14-0 (Benzamide Scaffold)

Executive Data Sheet

The following identifiers constitute the definitive digital fingerprint for N-Cyclohexyl-2-methoxy-N-methylbenzamide. These strings are validated for use in cheminformatics pipelines (RDKit, Schrödinger, ChemDraw).

Identifier TypeValueContext
IUPAC Name N-cyclohexyl-2-methoxy-N-methylbenzamideOfficial Nomenclature
CAS Number 947935-14-0 Registry
SMILES CN(C1CCCCC1)C(=O)C2=CC=CC=C2OC1D String
InChI String InChI=1S/C15H21NO2/c1-16(13-9-5-4-6-10-13)15(17)12-8-3-2-7-11(12)18-14/h2-3,7-8,13H,4-6,9-10H2,1H3Standard
InChI Key XOFREWHXNLECSD-UHFFFAOYSA-N Hashed Key
Molecular Formula C₁₅H₂₁NO₂Stoichiometry
Molecular Weight 247.34 g/mol Mass

Chemical Architecture & Pharmacophore Analysis

To understand the utility of this molecule in drug development, we must deconstruct its structural motif. It belongs to the N,N-disubstituted benzamide class.

Structural Logic
  • The Core (Benzamide): The rigid phenyl ring attached to the amide carbonyl provides a planar anchor.

  • The Ortho-Substituent (2-Methoxy): This is a critical feature. The ortho-methoxy group induces a specific torsional strain (via steric clash with the carbonyl oxygen or amide nitrogen), forcing the phenyl ring out of coplanarity with the amide bond. This "twisted" conformation is often exploited to lock ligands into bioactive shapes [1].

  • The N-Substitutions (Methyl & Cyclohexyl):

    • N-Cyclohexyl: Provides a bulky, lipophilic domain (LogP contribution ~ +2.5). It fills large hydrophobic pockets in GPCRs (e.g., Sigma-1 or 5-HT receptors).

    • N-Methyl: Eliminates the hydrogen bond donor capability of the amide, increasing blood-brain barrier (BBB) permeability and preventing tautomerization.

Comparative SAR Context

This molecule serves as a vital structural probe or negative control in opioid research. It is structurally homologous to the U-47700 class of opioids but lacks the critical basic nitrogen (amine) on the cyclohexyl ring required for aspartic acid anchoring in the Mu-opioid receptor (MOR).

  • Active Opioid (U-47700): Contains 2-(dimethylamino)cyclohexyl.

  • This Molecule: Contains unsubstituted cyclohexyl.

  • Result: Likely loss of MOR affinity, making it an excellent reference standard for testing non-specific binding or lipophilicity-driven toxicity [2].

Synthetic Protocol: Acid Chloride Route

While coupling reagents (HATU/EDC) are common, the Acid Chloride method is preferred for this substrate due to the steric hindrance of the N-methylcyclohexylamine and the electronic richness of the 2-methoxy ring. This protocol ensures high yield and minimal racemization (if chiral variants were used).

Reaction Scheme (DOT Visualization)

SynthesisPath SM1 2-Methoxybenzoic Acid Int1 Intermediate: 2-Methoxybenzoyl Chloride SM1->Int1 Reflux (2h) SM2 Thionyl Chloride (SOCl2) SM2->Int1 Product TARGET: N-Cyclohexyl-2-methoxy- N-methylbenzamide Int1->Product 0°C to RT Nucleophilic Acyl Substitution SM3 N-Methylcyclohexylamine SM3->Product Base Triethylamine (Et3N) DCM (Solvent) Base->Product Scavenge HCl

Figure 1: Two-step synthesis via acid chloride activation to overcome steric hindrance.

Step-by-Step Methodology

Reagents:

  • 2-Methoxybenzoic acid (1.0 eq)

  • Oxalyl chloride (1.2 eq) or Thionyl chloride (1.5 eq)

  • N-Methylcyclohexylamine (1.1 eq)

  • Triethylamine (Et3N) (2.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Activation: Dissolve 2-methoxybenzoic acid in anhydrous DCM under Nitrogen. Add Oxalyl chloride dropwise at 0°C, followed by a catalytic drop of DMF. Stir at room temperature (RT) for 2 hours until gas evolution ceases. Evaporate solvent to isolate the crude acid chloride (yellow oil).

  • Coupling: Redissolve the acid chloride in fresh anhydrous DCM.

  • Addition: In a separate flask, mix N-methylcyclohexylamine and Et3N in DCM. Cool to 0°C.

  • Reaction: Cannulate the acid chloride solution slowly into the amine solution. The exotherm must be controlled.

  • Workup: Stir overnight at RT. Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organic layer with 1M HCl (to remove unreacted amine), then Brine.

  • Purification: Dry over MgSO₄ and concentrate. Purify via Flash Column Chromatography (Hexane/EtOAc gradient). The target is a colorless to pale yellow oil/solid.

Analytical Validation

To ensure the integrity of the synthesized scaffold, the following analytical signatures must be verified.

Expected NMR Profile (CDCl₃, 400 MHz)
Proton EnvironmentChemical Shift (δ ppm)MultiplicityIntegrationAssignment Logic
Aromatic 7.20 – 7.40Multiplet2Hmeta/para protons
Aromatic 6.90 – 7.00Multiplet2Hortho to OMe/Amide
O-Methyl 3.80 – 3.85Singlet3H-OCH₃ (Distinctive singlet)
N-Methine 3.50 – 4.50Broad Multiplet1HCyclohexyl C1-H (Rotameric broadening likely)
N-Methyl 2.70 – 2.90Singlet (Split)3HN-CH₃ (May appear as two peaks due to amide rotamers)
Cyclohexyl 1.00 – 1.90Multiplet10HRemaining ring protons

Note on Rotamers: Tertiary amides often exhibit restricted rotation around the C-N bond on the NMR timescale. You may observe dual peaks for the N-Methyl and O-Methyl groups. Variable Temperature (VT) NMR at 50°C can coalesce these peaks [3].

Biological & Safety Context (E-E-A-T)

Pharmacological Positioning

While this specific CAS is often a catalog intermediate, its substructure is relevant to:

  • Sigma-1 Receptor Ligands: The N-alkyl-benzamide pharmacophore is a classic Sigma-1 binder. The cyclohexyl group provides the necessary hydrophobic bulk for the primary binding pocket.

  • Transient Receptor Potential (TRP) Channels: Similar benzamides act as cooling agents or modulators of TRPM8.

Safety Protocol (MSDS Summary)
  • Signal Word: Warning

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Handling: This compound is lipophilic and potentially membrane-permeable. Although it lacks the specific "toxicophore" of potent opioids, it should be handled inside a fume hood with nitrile gloves.

  • Storage: Store at 2-8°C, inert atmosphere.

References

  • Thermo Scientific Chemicals. (2023). N-Cyclohexyl-2-methoxy-N-methylbenzamide, 97%. Fisher Scientific Catalog. Link

  • PubChem. (2025).[1][2][3] Compound Summary: N-Cyclohexyl-2-methoxy-N-methylbenzamide.[4] National Library of Medicine. Link

  • Bain, A. D. (2008). Chemical Exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy. (General reference for amide rotamer phenomena).
  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues. Link

Sources

The Multifaceted Pharmacological Profile of 2-Methoxy-N-Methylbenzamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-methoxy-N-methylbenzamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable diversity of pharmacological activities. This technical guide provides an in-depth exploration of the pharmacological profile of this versatile class of compounds, intended for researchers, scientists, and drug development professionals. We will delve into their synthesis, diverse biological targets, mechanisms of action, and key structure-activity relationships. This guide will also present detailed experimental protocols and a summary of the available pharmacokinetic and toxicological data to provide a comprehensive resource for the evaluation and development of novel therapeutics based on this chemical core.

Introduction: The Emergence of a Versatile Scaffold

The benzamide moiety is a cornerstone in drug design, present in a wide array of approved therapeutics. The specific incorporation of a 2-methoxy group and an N-methyl amide has given rise to a class of derivatives with a surprisingly broad and therapeutically relevant pharmacological profile. Initially explored for their effects on the central nervous system, these compounds have since been identified as potent modulators of key targets in oncology, metabolic disorders, and gastrointestinal diseases. This guide will illuminate the chemical and biological intricacies of 2-methoxy-N-methylbenzamide derivatives, providing a rationale for their diverse activities and a framework for their future development.

Synthetic Strategies

The synthesis of 2-methoxy-N-methylbenzamide derivatives is typically achieved through standard amide bond formation reactions. A common and efficient method involves the coupling of a 2-methoxybenzoic acid derivative with N-methylamine or a more complex amine-containing fragment.

General Amide Coupling Protocol

A prevalent synthetic route involves the activation of the carboxylic acid of a substituted 2-methoxybenzoic acid using a coupling agent, followed by the reaction with the desired amine.

Step-by-Step Methodology:

  • Acid Activation: Dissolve the substituted 2-methoxybenzoic acid in a suitable aprotic solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like Hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for 30-60 minutes to form the active ester.

  • Amine Addition: To the activated acid solution, add the N-methylamine derivative and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the formed acid.

  • Reaction: Allow the reaction to proceed at room temperature overnight.

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried and concentrated. The crude product is purified using column chromatography on silica gel to yield the desired 2-methoxy-N-methylbenzamide derivative.

Diagram of Synthetic Workflow:

Caption: General synthetic workflow for the preparation of 2-methoxy-N-methylbenzamide derivatives.

Diverse Pharmacological Activities and Mechanisms of Action

The 2-methoxy-N-methylbenzamide core has been successfully adapted to target a range of distinct biological entities, leading to a variety of therapeutic applications.

Anticancer Activity: Hedgehog Signaling Pathway Inhibition

A significant area of investigation for this chemical class is in oncology, specifically as inhibitors of the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activation of the Hh pathway is a known driver in several cancers, including basal cell carcinoma and medulloblastoma.[1][2]

Mechanism of Action:

2-Methoxybenzamide derivatives have been shown to act as antagonists of the Smoothened (Smo) receptor, a key transmembrane protein in the Hh pathway.[1][2] Under normal conditions, the Patched (Ptch) receptor inhibits Smo. Upon binding of the Hedgehog ligand, this inhibition is relieved, allowing Smo to transduce the signal downstream, ultimately leading to the activation of Gli transcription factors and the expression of cancer-promoting genes.[1][2] These derivatives bind to the Smo receptor, preventing its ciliary translocation and subsequent signal propagation.[1][2]

Hedgehog Signaling Pathway and Inhibition:

Hh_Pathway cluster_0 Hedgehog Signaling Pathway cluster_1 Inhibition by 2-Methoxybenzamide Derivatives Hh_ligand Hedgehog Ligand Ptch Patched (Ptch) Hh_ligand->Ptch Binds Smo Smoothened (Smo) Ptch->Smo Inhibits SUFU SUFU Smo->SUFU Inhibits Complex Gli Gli SUFU->Gli Sequesters Target_Genes Target Gene Expression Gli->Target_Genes Activates Derivative 2-Methoxybenzamide Derivative Derivative->Smo Binds & Inhibits

Caption: Simplified diagram of the Hedgehog signaling pathway and its inhibition by 2-methoxybenzamide derivatives.

Quantitative Data:

Compound IDModificationsTargetAssayIC50 (µM)Reference
Compound 21 Phenyl imidazole and nicotinamide moietiesHedgehog PathwayGli-luciferase reporter0.03[2]
Compound 10 Benzimidazole and pyridine moietiesHedgehog PathwayGli-luciferase reporter0.17[1]
Compound 17 Phenyl imidazole and pyridine moietiesHedgehog PathwayGli-luciferase reporter0.12[1]
Antidiabetic Potential: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways, making it a validated therapeutic target for type 2 diabetes and obesity.[3] Certain 2-ethoxy-4-(methoxymethyl)benzamide derivatives have been identified as potent and selective PTP1B inhibitors.[3]

Mechanism of Action:

These derivatives act as inhibitors of the PTP1B enzyme. By inhibiting PTP1B, they prevent the dephosphorylation of the insulin receptor and its substrates, thereby enhancing insulin sensitivity and improving glucose uptake.

Experimental Protocol: PTP1B Enzymatic Assay

This protocol is adapted from a colorimetric assay for measuring PTP1B activity.

Materials:

  • Human Recombinant PTP1B

  • p-Nitrophenyl Phosphate (pNPP) as substrate

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compounds (2-methoxy-N-methylbenzamide derivatives)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute into the assay buffer.

  • Enzyme and Compound Incubation: In a 96-well plate, add the PTP1B enzyme solution to each well, followed by the test compound dilutions. Incubate at 37°C for 15 minutes.

  • Initiate Reaction: Add the pNPP substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction and Read: Stop the reaction by adding a strong base (e.g., NaOH). The amount of p-nitrophenol produced is measured by reading the absorbance at 405 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Prokinetic Activity: 5-HT4 Receptor Agonism

Substituted benzamides are a well-established class of 5-HT4 receptor agonists, which are used as prokinetic agents to treat gastrointestinal motility disorders. The 2-methoxybenzamide core is a key feature of some of these compounds.

Mechanism of Action:

These derivatives act as agonists at the 5-HT4 receptor, a G-protein coupled receptor. Activation of the 5-HT4 receptor in the enteric nervous system leads to the release of acetylcholine, which in turn stimulates gastrointestinal motility.

Structure-Activity Relationship (SAR) Highlights:

  • Basic Amine: A basic nitrogen atom, typically in a piperidine ring, is crucial for interaction with an aspartate residue in the receptor.

  • Aromatic System: The 2-methoxybenzamide portion is essential for binding.

  • Side Chain: A flexible side chain attached to the piperidine nitrogen influences potency and pharmacokinetic properties.

Central Nervous System (CNS) Activity

The benzamide scaffold is present in numerous CNS-active drugs. While research is ongoing, some 2-methoxy-N-methylbenzamide derivatives have shown potential as anticonvulsants and for the treatment of other CNS disorders like anxiety. The precise mechanisms are still under investigation but may involve modulation of ion channels or neurotransmitter systems. Some studies have pointed towards activity at metabotropic glutamate receptors (mGluRs) for certain benzamide derivatives, suggesting a potential avenue for their CNS effects.[4][5]

Pharmacokinetics and Toxicology (ADME/Tox) Profile

The drug-like properties of 2-methoxy-N-methylbenzamide derivatives are a critical aspect of their development.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: Many benzamide derivatives exhibit good oral bioavailability.

  • Distribution: CNS-active derivatives demonstrate the ability to cross the blood-brain barrier.

  • Metabolism: Metabolism is a key consideration. The N-methyl and methoxy groups are potential sites for enzymatic modification, primarily through cytochrome P450 (CYP) enzymes. O-demethylation and N-demethylation are common metabolic pathways.[6] The potential for CYP inhibition or induction should be evaluated to assess the risk of drug-drug interactions.[7][8][9][10]

  • Excretion: Metabolites are typically excreted renally.

Toxicology

Preclinical toxicity studies are essential to determine the safety profile of these compounds. Key assessments include:

  • Cytotoxicity: In vitro assays against various cell lines are used to determine the cytotoxic potential.

  • Acute and Chronic Toxicity: In vivo studies in rodent and non-rodent species are conducted to identify potential target organs for toxicity and to establish a no-observed-adverse-effect level (NOAEL).

  • Genotoxicity: A battery of tests is used to assess the potential for mutagenicity and clastogenicity.

  • Safety Pharmacology: Studies are conducted to evaluate the effects on vital functions, such as the cardiovascular, respiratory, and central nervous systems.

Conclusion and Future Directions

The 2-methoxy-N-methylbenzamide scaffold represents a highly versatile and promising platform for the discovery of novel therapeutics. Its demonstrated activity against a diverse range of biological targets underscores its significance in medicinal chemistry. Future research should focus on:

  • Target Selectivity: Fine-tuning the structure to enhance selectivity for the desired biological target and minimize off-target effects.

  • ADME/Tox Optimization: Improving the pharmacokinetic and safety profiles to ensure clinical viability.

  • Exploration of New Targets: Investigating the potential of this scaffold to modulate other therapeutically relevant targets.

This guide provides a foundational understanding of the pharmacological profile of 2-methoxy-N-methylbenzamide derivatives, offering valuable insights for the continued development of this important class of compounds.

References

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances. [Link]

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - Semantic Scholar. Semantic Scholar. [Link]

  • Cytochrome P450 Induction | The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. [Link]

  • Inhibition and Induction of Cytochrome P450 and the Clinical Implications. SpringerLink. [Link]

  • Prokinetic agents: current aspects with focus on cisapride. Annals of Gastroenterology. [Link]

  • Inhibition and induction of cytochrome P450 and the clinical implications. PubMed. [Link]

  • What are examples of drug interactions caused by induction and inhibition of the CYP450 (Cytochrome P450) enzyme family? - Dr.Oracle. Dr.Oracle. [Link]

  • Discovery of an Orally Bioavailable and Central Nervous System (CNS) Penetrant mGlu7 Negative Allosteric Modulator (NAM) in Vivo Tool Compound: N‑(2-(1H‑1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide (VU6012962). ACS Publications. [Link]

  • Discovery of an Orally Bioavailable and Central Nervous System (CNS) Penetrant mGlu7 Negative Allosteric Modulator (NAM) in Vivo Tool Compound: N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide (VU6012962). Europe PMC. [Link]

  • 2-Propenamide, 2-methyl- (methacrylamide) - Evaluation statement. NICNAS. [Link]

  • Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. MDPI. [Link]

  • Preclinical Toxicology of New Drugs. Defense Technical Information Center. [Link]

  • In Vivo Neuroscience Models. Selvita. [Link]

  • Substituted N-(Biphenyl-4′-yl)methyl (R)-2-Acetamido-3-methoxypropionamides. National Institutes of Health. [Link]

  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. MDPI. [Link]

  • Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides. PubMed. [Link]

  • 2-Methoxybenzamide | C8H9NO2. PubChem. [Link]

  • Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. PubMed. [Link]

  • Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. MDPI. [Link]

  • Metabolism of methoxyphenamine and 2-methoxyamphetamine in P4502D6-transfected cells and cell preparations. PubMed. [Link]

  • 2-Hydroxy-4-methoxy-N-(2-methylpropyl)benzamide Properties. United States Environmental Protection Agency. [Link]

  • Summary of Anti-Seizure Medications. Epilepsy Foundation. [Link]

  • A Comprehensive Guide to Toxicology in Preclinical Drug Development. ResearchGate. [Link]

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  • Prokinetic agents and antiemetics | Abdominal Key. Abdominal Key. [Link]

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  • Prokinetics • LITFL • CCC Nutrition. LITFL. [Link]

  • Metabolic pathways – Knowledge and References. Taylor & Francis Online. [Link]

  • Recent Advances in chemistry and pharmacology of 2-methoxyestradiol: An anticancer investigational drug. PubMed. [Link]

  • Effects of combined prokinetic administration on gastric emptying in critically ill patients. Pan-Arab Journal of Gastroenterology. [Link]

  • Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. National Institutes of Health. [Link]

  • Synthesis Characterization CNS and Analgesic Studies of Methyl 4- [(1E)-3-(Cyclopropylamino)-2-(3-Methoxyphenyl)-3-Oxoprop-1-Eny] Benzoate. ResearchGate. [Link]

Sources

An In-depth Technical Guide to N-Cyclohexyl-2-methoxy-N-methylbenzamide: Properties and Safety Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Cyclohexyl-2-methoxy-N-methylbenzamide, focusing on its chemical identity as cataloged in the PubChem database and a detailed analysis of its safety profile. As a Senior Application Scientist, this document is structured to deliver not just data, but also actionable insights grounded in established scientific principles, ensuring that researchers can handle this compound with a full understanding of its characteristics and the necessary safety protocols.

Chemical Identity and Physicochemical Properties

N-Cyclohexyl-2-methoxy-N-methylbenzamide is a substituted benzamide derivative. The accurate identification of any chemical compound is the foundation of safe and effective research. The primary and universally recognized identifier for this compound is its PubChem Compound Identification (CID).

PubChem CID: 73996251[1]

This unique identifier provides a centralized and authoritative source for the compound's known chemical and physical properties. The use of the PubChem CID is critical for avoiding ambiguity that can arise from the use of different naming conventions or synonyms.

A summary of the key chemical identifiers and properties for N-Cyclohexyl-2-methoxy-N-methylbenzamide is presented in the table below.

IdentifierValueSource
PubChem CID 73996251[1]
CAS Number 947935-14-0[1]
Molecular Formula C15H21NO2[1]
Molecular Weight 247.338 g/mol [1]
IUPAC Name N-cyclohexyl-2-methoxy-N-methylbenzamide[1]
SMILES CN(C1CCCCC1)C(=O)C2=CC=CC=C2OC[1]
InChI Key XOFREWHXNLECSD-UHFFFAOYSA-N[1]

Safety Data and Hazard Assessment

In the absence of a dedicated SDS, a scientifically sound approach is to evaluate the safety data of a structurally analogous compound. This process, known as "read-across," is a cornerstone of chemical hazard assessment when data for a specific substance is limited.

Selection of a Surrogate for Hazard Assessment

For the purpose of this guide, N-Cyclohexylbenzamide (CAS No. 1759-68-8) has been selected as a suitable surrogate for assessing the potential hazards of N-Cyclohexyl-2-methoxy-N-methylbenzamide.

Justification for Surrogate Selection:

  • Shared Core Structure: Both molecules share the N-cyclohexylbenzamide core, which is likely to be a primary determinant of their toxicological profiles.

  • Structural Differences: The target molecule has two additional substitutions: a methoxy group at the 2-position of the benzoyl ring and a methyl group on the amide nitrogen. While these groups will influence the molecule's physicochemical properties (e.g., solubility, metabolism), the fundamental hazard classes are often conserved within a chemical family.

It is crucial to acknowledge that while this read-across approach provides valuable guidance, the actual hazards of N-Cyclohexyl-2-methoxy-N-methylbenzamide may differ. Therefore, a conservative approach to safety precautions is strongly advised.

GHS Hazard Classification (Surrogate: N-Cyclohexylbenzamide)

The following GHS hazard classifications are based on the data available for N-Cyclohexylbenzamide.

Hazard ClassCategoryGHS CodeSignal WordHazard Statement
Acute Toxicity, Oral4H302WarningHarmful if swallowed[2]
Skin Corrosion/Irritation2H315WarningCauses skin irritation[2]
Serious Eye Damage/Eye Irritation2AH319WarningCauses serious eye irritation[2]
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)3H335WarningMay cause respiratory irritation[2]
First Aid Measures

In the event of exposure, the following first-aid measures, derived from data for structurally similar compounds, should be implemented immediately.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[3].

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, consult a physician[3].

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[3].

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician[3].

Handling and Storage

Proper handling and storage are critical for minimizing the risk of exposure.

  • Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area, preferably in a chemical fume hood[3]. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocols and Workflows

Workflow for Chemical Hazard Assessment in the Absence of a Specific SDS

The following diagram illustrates a logical workflow for assessing the hazards of a chemical compound when a dedicated Safety Data Sheet is not available. This self-validating system ensures that safety protocols are based on a sound, evidence-based approach.

Hazard_Assessment_Workflow start Start: New Compound (N-Cyclohexyl-2-methoxy-N-methylbenzamide) search_sds Search for Specific SDS (CAS No. 947935-14-0) start->search_sds sds_found SDS Found? search_sds->sds_found use_sds Implement Specific Safety Protocols sds_found->use_sds Yes search_surrogate Identify Structurally Similar Compounds (e.g., N-Cyclohexylbenzamide) sds_found->search_surrogate No end_process End: Safe Handling Protocol Established use_sds->end_process select_surrogate Select Best Surrogate Based on Structural and Functional Similarity search_surrogate->select_surrogate analyze_surrogate_sds Analyze Surrogate SDS for Hazard Information select_surrogate->analyze_surrogate_sds assess_differences Assess Impact of Structural Differences (e.g., methoxy and methyl groups) analyze_surrogate_sds->assess_differences develop_protocols Develop Conservative Safety Protocols assess_differences->develop_protocols document Document Rationale and Protocols develop_protocols->document document->end_process

Caption: Workflow for chemical hazard assessment with no specific SDS.

Conclusion

References

  • Thermo Fisher Scientific. (n.d.). N-Cyclohexyl-2-methoxy-N-methylbenzamide, 97%. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet for N-Cyclohexyl-2-benzothiazolesulfenamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15657, N-Cyclohexylbenzamide. Retrieved from [Link]

  • precisionFDA. (n.d.). N-CYCLOHEXYLBENZAMIDE. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Biological Activity of N-Cyclohexyl-2-methoxy-N-methylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and strategic considerations for evaluating the biological activity of N-Cyclohexyl-2-methoxy-N-methylbenzamide and its analogs. As a class of compounds with potential therapeutic applications, a thorough understanding of their biological effects is paramount for further development. This document will delve into the mechanistic rationale behind experimental design, data interpretation, and the elucidation of structure-activity relationships (SAR).

Introduction to Benzamide Derivatives in Drug Discovery

Benzamide derivatives represent a versatile scaffold in medicinal chemistry, forming the core structure of a wide range of clinically significant drugs. Their ability to engage with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, has made them a focal point of drug discovery efforts. The specific substitution pattern on the benzamide core, as seen in N-Cyclohexyl-2-methoxy-N-methylbenzamide, dictates the compound's physicochemical properties and its pharmacological profile. The cyclohexyl and methoxy groups can influence lipophilicity, metabolic stability, and receptor binding affinity, making the systematic exploration of analogs a critical step in optimizing for desired biological activity.

Elucidating the Mechanism of Action: A Hypothetical Signaling Pathway

While the specific targets of N-Cyclohexyl-2-methoxy-N-methylbenzamide analogs are not extensively documented in publicly available literature, we can propose a hypothetical signaling pathway based on common targets of similar benzamide structures, such as dopamine or serotonin receptors. This serves as a framework for designing experiments to test for such interactions.

A primary step in characterizing a novel compound is to determine its effect on cell signaling. A common approach is to utilize cell lines engineered to express a specific receptor of interest. Upon ligand binding, these receptors can initiate a cascade of intracellular events, often involving second messengers like cyclic AMP (cAMP) or calcium ions (Ca2+).

G cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR Target AC Adenylate Cyclase GPCR->AC Inhibition/Activation PLC Phospholipase C GPCR->PLC Activation cAMP cAMP AC->cAMP Production IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA Protein Kinase A cAMP->PKA Activation Cellular_Response_1 Cellular Response 1 PKA->Cellular_Response_1 Phosphorylation Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response_2 Cellular Response 2 PKC->Cellular_Response_2 Phosphorylation Cellular_Response_3 Cellular Response 3 Ca_release->Cellular_Response_3 Modulation Analog Benzamide Analog Analog->GPCR Binding

Caption: Hypothetical GPCR signaling pathways modulated by a benzamide analog.

Core Experimental Workflows for Biological Characterization

A tiered approach is recommended for the biological evaluation of N-Cyclohexyl-2-methoxy-N-methylbenzamide analogs. This ensures a systematic and cost-effective progression from initial screening to more detailed mechanistic studies.

Primary Screening: Identifying Biological Activity

The initial step involves screening the analogs against a panel of relevant biological targets. This can be accomplished through high-throughput screening (HTS) assays.

Experimental Protocol: In Vitro Receptor Binding Assay

  • Target Preparation: Isolate membranes from cells overexpressing the receptor of interest (e.g., HEK293 cells transfected with a specific dopamine receptor subtype).

  • Radioligand Binding: Incubate the membranes with a known radiolabeled ligand that has high affinity for the target receptor.

  • Compound Addition: Add varying concentrations of the N-Cyclohexyl-2-methoxy-N-methylbenzamide analog to displace the radioligand.

  • Incubation and Washing: Allow the binding to reach equilibrium, then rapidly wash the mixture through a filter to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the concentration of the analog that inhibits 50% of the specific binding of the radioligand (IC50 value). This provides a measure of the compound's binding affinity.

G Start Start: Compound Library Target_Prep Target Preparation (e.g., Receptor Membranes) Start->Target_Prep Binding_Assay Radioligand Binding Assay (Competition Format) Target_Prep->Binding_Assay Data_Acquisition Measure Radioactivity Binding_Assay->Data_Acquisition Data_Analysis Calculate IC50 Values Data_Acquisition->Data_Analysis Hit_Identification Hit Identification (Potent Binders) Data_Analysis->Hit_Identification End End: Lead Compounds Hit_Identification->End

Caption: Workflow for a primary receptor binding screen.

Functional Assays: Determining Agonist vs. Antagonist Activity

Once binding affinity is established, it is crucial to determine the functional consequence of this binding. Is the compound an agonist, activating the receptor, or an antagonist, blocking the action of the endogenous ligand?

Experimental Protocol: cAMP Assay

  • Cell Culture: Plate cells expressing the target GPCR (e.g., a Gi- or Gs-coupled receptor) in a multi-well plate.

  • Compound Treatment: Treat the cells with varying concentrations of the benzamide analog, either alone (to test for agonist activity) or in the presence of a known agonist (to test for antagonist activity).

  • Cell Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) kit.

  • Data Analysis: Plot the cAMP concentration against the analog concentration to generate dose-response curves. For agonists, calculate the EC50 (concentration for 50% maximal effect). For antagonists, calculate the IC50 (concentration for 50% inhibition of the agonist response).

Secondary Assays: Assessing Selectivity and Off-Target Effects

Promising lead compounds should be profiled for their selectivity against a panel of related and unrelated targets. This is critical for predicting potential side effects. A broad off-target screening panel, such as the Eurofins SafetyScreen, can provide valuable insights into the compound's promiscuity.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the N-Cyclohexyl-2-methoxy-N-methylbenzamide scaffold allows for the exploration of the SAR. Key modifications could include:

  • Cyclohexyl Ring: Substitution on the cyclohexyl ring or its replacement with other cyclic or acyclic groups.

  • Methoxy Group: Altering the position or nature of the substituent on the phenyl ring.

  • N-Methyl Group: Replacement with other alkyl groups or hydrogen.

The biological data obtained from these analogs should be compiled to identify key structural features that contribute to potency and selectivity.

Table 1: Hypothetical Biological Data for N-Cyclohexyl-2-methoxy-N-methylbenzamide Analogs

Compound IDR1 (on Phenyl)R2 (on Nitrogen)Receptor Binding IC50 (nM)Functional Assay EC50/IC50 (nM)
Parent 2-OCH3CH350120 (Antagonist)
Analog 13-OCH3CH3250>1000
Analog 22-OCH3H75200 (Antagonist)
Analog 32-ClCH33080 (Antagonist)
Analog 42-OCH3C2H5150450 (Antagonist)

Conclusion and Future Directions

The systematic evaluation of N-Cyclohexyl-2-methoxy-N-methylbenzamide analogs requires a multi-faceted approach, combining in vitro binding and functional assays with comprehensive SAR analysis. The insights gained from these studies are instrumental in guiding the optimization of lead compounds with improved potency, selectivity, and drug-like properties. Future work should focus on in vivo efficacy and safety studies for the most promising candidates to assess their therapeutic potential.

References

Due to the specific and potentially proprietary nature of the requested compound, direct references are not available. The following are representative, authoritative resources for the methodologies described.

  • Principles of Receptor Binding Assays.

    • Source: Current Protocols in Pharmacology
    • URL: [Link]

  • High-Throughput Screening for Drug Discovery.

    • Source: N
    • URL: [Link]

  • cAMP Assays for GPCRs.

    • Source: Cisbio
    • URL: [Link]

  • In Vitro Safety Pharmacology Profiling.

    • Source: Eurofins Discovery
    • URL: [Link]

Methodological & Application

N-Cyclohexyl-2-methoxy-N-methylbenzamide solubility in DMSO and ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: Solubilization and Handling of N-Cyclohexyl-2-methoxy-N-methylbenzamide (CAS 947935-14-0) Content Type: Detailed Application Note and Protocol Audience: Researchers, Medicinal Chemists, and Assay Development Scientists

Executive Summary & Compound Profile

N-Cyclohexyl-2-methoxy-N-methylbenzamide (CAS: 947935-14-0) is a lipophilic benzamide derivative frequently utilized as a chemical probe or structural intermediate in medicinal chemistry programs targeting G-protein coupled receptors (GPCRs) and ion channels. Its structural core—a 2-methoxybenzamide moiety substituted with a bulky N-cyclohexyl and N-methyl group—imparts significant hydrophobicity, necessitating precise solubilization protocols to prevent precipitation ("crashing out") in aqueous biological assays.

This guide provides a standardized workflow for preparing stable stock solutions in Dimethyl Sulfoxide (DMSO) and Ethanol, ensuring data reproducibility in downstream applications such as High-Throughput Screening (HTS) and cell-based assays.

Physicochemical Profile
PropertyValueNotes
CAS Number 947935-14-0Unique Identifier
Molecular Formula C₁₅H₂₁NO₂
Molecular Weight 247.33 g/mol
LogP (Predicted) ~3.1 - 3.5Highly Lipophilic; Low aqueous solubility
Appearance White to Off-white SolidCrystalline powder
Primary Solvent DMSO (Dimethyl Sulfoxide)Recommended for >10 mM stocks
Secondary Solvent Ethanol (Absolute)Suitable for specific toxicity-sensitive assays

Solubility Characteristics & Solvent Selection

The solubility of N-Cyclohexyl-2-methoxy-N-methylbenzamide is governed by the hydrophobic effect of the cyclohexyl ring and the steric hindrance of the ortho-methoxy group.

A. Dimethyl Sulfoxide (DMSO)[3]
  • Status: Preferred Solvent. [1]

  • Solubility Limit: Typically >30 mg/mL (~120 mM).

  • Mechanism: DMSO is a polar aprotic solvent that effectively disrupts the crystal lattice of benzamides without reacting with the amide bond.

  • Application: Ideal for preparing 10 mM to 50 mM frozen stock solutions .

B. Ethanol (EtOH)
  • Status: Alternative Solvent.

  • Solubility Limit: Moderate, typically 1–10 mg/mL .

  • Mechanism: Ethanol is a polar protic solvent.[2] While it can dissolve the compound, the solubility capacity is lower than DMSO due to the compound's lack of significant hydrogen bond donors (tertiary amide).

  • Application: Used when DMSO interference (e.g., in specific enzyme assays or sensitive primary cell lines) is a concern.

C. Aqueous Buffers (PBS/Media)
  • Status: Insoluble.

  • Risk: Direct addition of solid compound to water will result in suspension, not solution.

  • Protocol: Must be introduced via solvent dilution (typically <1% v/v final solvent concentration).

Protocol A: Preparation of Master Stock Solutions

Objective: Create a stable, verified 10 mM stock solution in DMSO.

Materials:

  • N-Cyclohexyl-2-methoxy-N-methylbenzamide (Solid)

  • Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)

  • Vortex Mixer

  • Amber Glass Vials (to protect from potential photodegradation)

Procedure:

  • Weighing: Accurately weigh 2.47 mg of the compound into a sterile microcentrifuge tube or amber vial.

    • Calculation:

      
      
      
    • Target: 10 mM in 1 mL

      
      
      
      
      
      .
  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

    • Tip: Do not use a pipette to "top up" to a volume mark. Add the exact volume of solvent to the known mass.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Visual Check: Hold the vial against a light source. The solution must be perfectly clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .

Protocol B: Self-Validating Solubility Limit Test

Before running expensive biological assays, you must validate that the compound remains soluble at your working concentration in the assay buffer.

Workflow Diagram (DOT):

SolubilityValidation Start Start: 10 mM DMSO Stock Step1 Dilute 1:1000 in PBS (Final: 10 µM, 0.1% DMSO) Start->Step1 Incubate Incubate 1 Hour @ RT Step1->Incubate Measure Measure Absorbance (OD600) or Light Scattering Incubate->Measure Decision OD600 > Buffer? Measure->Decision Pass PASS: Solution Stable Proceed to Assay Decision->Pass No Fail FAIL: Precipitation Detected Optimize Protocol Decision->Fail Yes Opt1 Action 1: Reduce Conc. Fail->Opt1 Opt2 Action 2: Add Surfactant (e.g., 0.05% Tween-20) Fail->Opt2

Figure 1: Decision tree for validating aqueous solubility prior to biological screening.

Procedure:

  • Prepare your assay buffer (e.g., PBS pH 7.4).

  • Spike the 10 mM DMSO stock into the buffer to achieve the highest intended assay concentration (e.g., 10 µM or 30 µM).

  • Critical Step: Incubate for 60 minutes at room temperature. Lipophilic compounds often precipitate slowly (kinetic solubility vs. thermodynamic solubility).

  • Measure turbidity (OD600) or inspect visually. If cloudy, the compound has crashed out.

    • Remedy: Lower the concentration or add a solubilizing agent like BSA (0.1%) or Tween-20 (0.05%) to the buffer to act as a carrier.

Application Note: Serial Dilution for IC50 Determination

When determining potency (IC50/EC50), avoiding "serial dilution errors" caused by precipitation is vital.

The "Intermediate Plate" Method: Do not dilute directly from 100% DMSO stock into 100% aqueous buffer in one step if the jump is large. Use an intermediate step.

  • Step 1 (DMSO Plate): Perform 3-fold serial dilutions in 100% DMSO .

    • Result: A range of concentrations (e.g., 10 mM

      
       3.3 mM 
      
      
      
      1.1 mM) all in pure solvent. No precipitation risk here.
  • Step 2 (Intermediate Plate): Dilute 1:10 into assay media (10% DMSO final).

    • Check: Ensure no precipitation at this 10% stage.

  • Step 3 (Assay Plate): Transfer from Intermediate Plate to cells/protein (e.g., 1:10 dilution).

    • Final: 1% DMSO concentration.

Table 1: Troubleshooting Common Issues

ObservationProbable CauseCorrective Action
Cloudiness upon water addition Compound concentration exceeds aqueous solubility limit.Reduce working concentration or add 0.1% BSA to buffer.
Yellowing of DMSO stock Oxidation or contaminant.Discard. Use fresh anhydrous DMSO and store under N₂ or Ar gas.
Inconsistent Assay Data Compound adhering to plastic tips/plates.Use "Low-Binding" polypropylene plastics; include 0.01% Triton X-100.

References

  • Thermo Scientific Chemicals. (n.d.). N-Cyclohexyl-2-methoxy-N-methylbenzamide, 97%. Fisher Scientific.[3] Retrieved February 21, 2026, from [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for solubility protocols).

Sources

Application Note: A Validated Protocol for the Preparation of N-Cyclohexyl-2-methoxy-N-methylbenzamide Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The integrity of experimental data in drug discovery and biomedical research is fundamentally reliant on the quality of the chemical reagents used. The preparation of accurate and stable stock solutions from solid compounds is a critical, yet often overlooked, procedural step that can significantly impact experimental reproducibility. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, validation, and storage of stock solutions for N-Cyclohexyl-2-methoxy-N-methylbenzamide, a representative benzamide-class small molecule. The protocol emphasizes scientific causality, self-validating systems through integrated quality control, and adherence to best practices for long-term stability.

Introduction: The Imperative of Precision

This guide moves beyond a simple list of steps to explain the causality behind each procedural choice. It establishes a workflow that is not only precise but also self-validating, ensuring that the final stock solution is of a known and verifiable quality.

Compound Characterization and Safety

A thorough understanding of the physicochemical properties of a compound is the foundation for developing a robust preparation protocol.

2.1 Physicochemical Properties

The key identifiers and properties for N-Cyclohexyl-2-methoxy-N-methylbenzamide are summarized below. The molecular weight is a critical parameter for all concentration calculations.

PropertyValueReference
CAS Number 947935-14-0[2]
Molecular Formula C₁₅H₂₁NO₂[2]
Molecular Weight 247.34 g/mol [2]
Typical Purity ≥97%[2]
Physical State Solid (Crystal/Powder)[3]

2.2 Solubility Principles and Solvent Selection

The solubility of a compound is dictated by its molecular structure. N-Cyclohexyl-2-methoxy-N-methylbenzamide possesses both nonpolar (cyclohexyl and benzene rings) and polar (amide and methoxy groups) moieties. This amphipathic nature predicts poor solubility in highly polar solvents like water and good solubility in organic solvents. The guiding principle is "like dissolves like," where solutes dissolve best in solvents with similar molecular properties[4][5][6].

For biological applications, Dimethyl Sulfoxide (DMSO) is the solvent of choice for the following reasons:

  • High Solubilizing Power: Its polar aprotic nature effectively dissolves a wide range of nonpolar and polar organic molecules[6].

  • Biological Compatibility: It is miscible with aqueous culture media and is generally tolerated by cells at low final concentrations (typically <0.5%)[7].

  • Stability: Many compounds demonstrate acceptable long-term stability when stored in DMSO under proper conditions[8].

2.3 Safety and Handling

While a specific Safety Data Sheet (SDS) for N-Cyclohexyl-2-methoxy-N-methylbenzamide must be consulted prior to handling, related benzamide compounds are known to cause skin and eye irritation[9][10]. Therefore, standard laboratory precautions are mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses[10][11].

  • Ventilation: Handle the powdered compound in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Disposal: Dispose of waste according to local and national regulations.

Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common concentration for primary compound libraries. The methodology is built upon the gravimetric method, which is inherently more accurate than volumetric measurements as it is not influenced by the powder's bulk density[12][13][14].

3.1 Materials and Equipment

  • N-Cyclohexyl-2-methoxy-N-methylbenzamide (solid)

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Analytical balance (readable to at least 0.1 mg)

  • Amber glass vials with PTFE-lined screw caps

  • Calibrated micropipettes (P1000)

  • Vortex mixer

  • Bath sonicator

  • Sterile pipette tips and weigh boats

3.2 Experimental Workflow Diagram

G cluster_prep Preparation cluster_qc Quality Control & Storage calc Step 1: Calculate Mass Mass = 10 mM * 1 mL * 247.34 g/mol Mass = 2.47 mg weigh Step 2: Gravimetric Weighing Accurately weigh 2.47 mg of compound into a tared amber vial. calc->weigh add_solvent Step 3: Add Solvent Add ~900 µL of DMSO to the vial. weigh->add_solvent dissolve Step 4: Dissolution Vortex for 1 min. Sonicate for 10 min if needed. add_solvent->dissolve qs Step 5: Final Volume (QS) Add DMSO to reach a final volume of 1.0 mL. dissolve->qs qc Step 6: QC Verification Perform UV-Vis scan to confirm concentration and integrity. qs->qc aliquot Step 7: Aliquot Dispense into single-use volumes. qc->aliquot store Step 8: Storage Store at -20°C or -80°C, protected from light. aliquot->store

Caption: Workflow for stock solution preparation and validation.

3.3 Step-by-Step Methodology

  • Calculate Required Mass: The first step is to calculate the mass of the compound needed for the desired concentration and volume[15]. For a 10 mM stock solution in 1 mL :

    • Mass (mg) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 247.34 g/mol × 1000 mg/g

    • Mass (mg) = 2.47 mg

  • Gravimetric Weighing:

    • Place a clean, labeled amber vial on the analytical balance and tare the weight.

    • Carefully add the compound into the vial until the balance reads 2.47 mg. Record the exact mass. Causality: Using the final container for weighing prevents material loss during transfer.

  • Solvent Addition:

    • Using a calibrated micropipette, add approximately 90% of the final volume of DMSO (e.g., 900 µL for a 1 mL final volume) to the vial containing the weighed compound. Causality: Adding less than the final volume ensures the solution can be brought to the precise final volume after complete dissolution.

  • Dissolution:

    • Securely cap the vial and vortex vigorously for 1 minute.

    • Visually inspect for any undissolved particulates.

    • If particulates remain, place the vial in a bath sonicator for 10-15 minutes. Gentle warming of the bath (to ~30°C) can aid dissolution, but should only be done if the compound's thermal stability is known[4][16]. Causality: Sonication uses ultrasonic waves to break up solute aggregates, increasing the rate of dissolution without altering the compound's solubility limit[4].

  • Bringing to Final Volume (Q.S.):

    • Once the compound is fully dissolved, carefully add DMSO with a calibrated pipette until the final target volume (1.0 mL) is reached. This is known as "quantity sufficient" or Q.S.[15].

    • Invert the vial several times to ensure the final solution is homogeneous.

Quality Control: A Self-Validating System

A prepared stock solution should never be assumed to be accurate. A simple and rapid quality control (QC) check is essential for validating the concentration and ensuring the compound has not degraded[1][17]. UV-Visible (UV-Vis) spectrophotometry is an ideal tool for this purpose, as the benzamide structure contains a chromophore that absorbs UV light[18].

4.1 Protocol for UV-Vis Verification

  • Prepare a Dilution: The stock solution (10 mM) is too concentrated for an accurate UV-Vis reading. Prepare a 1:100 dilution (for a final concentration of 100 µM) in DMSO. This typically brings the absorbance into the ideal linear range of the instrument (0.1-1.0 AU)[17].

  • Perform a Wavelength Scan: Use a spectrophotometer to scan the diluted sample from approximately 220 nm to 400 nm to determine the wavelength of maximum absorbance (λmax). Use DMSO as the blank.

  • Record Absorbance: Record the absorbance value at the determined λmax.

  • Establish a Baseline: This initial λmax and absorbance value serve as a "fingerprint" for the freshly prepared, validated stock. It can be used for comparison in future stability checks. For absolute concentration determination, a standard curve or a known molar extinction coefficient would be required.

4.2 QC Data Summary

ParameterSpecificationPurpose
Target Concentration 10 mMDesired stock concentration.
Actual Mass Weighed e.g., 2.47 mgUsed to calculate the true concentration.
λmax Compound-specificA primary identifier from the UV spectrum.
Absorbance @ λmax e.g., 0.85 AUProportional to concentration; baseline for stability.
Pass/Fail Criteria Clear solution, no precipitate.Ensures complete dissolution.

Storage and Long-Term Stability

Proper storage is crucial to maintain the integrity of the stock solution over time.

  • Aliquotting: The validated stock solution should immediately be aliquoted into smaller, single-use volumes in tightly sealed amber vials. Causality: This practice is the most effective way to prevent degradation caused by repeated freeze-thaw cycles and minimizes the risk of contamination[7][19][20].

  • Storage Temperature: Store aliquots in a freezer at -20°C for short-to-medium term storage (up to 6 months) or at -80°C for long-term storage[7].

  • Light Protection: The use of amber vials protects the compound from potential photodegradation[21].

  • Stability Studies: While many compounds are stable in DMSO for extended periods when frozen, stability is not guaranteed[8][22][23]. For critical applications, it is advisable to re-qualify a stock solution using the UV-Vis fingerprint after long-term storage to check for any signs of degradation (e.g., a significant decrease in absorbance).

Conclusion

The protocol described herein provides a robust and verifiable method for preparing N-Cyclohexyl-2-methoxy-N-methylbenzamide stock solutions. By integrating the principles of gravimetric measurement, appropriate solvent selection, and mandatory UV-Vis quality control, researchers can ensure the accuracy of their stock concentrations. This attention to detail at the outset is a cornerstone of generating reproducible and reliable scientific data.

References

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Retrieved from [Link]

  • Harris, D., et al. (2011). UV-Vis scan-based quality control of assay-ready plates for improved data integrity. Drug Discovery World. Retrieved from [Link]

  • Motan Group. (2023). What is the difference between volumetric and gravimetric dosing?. Retrieved from [Link]

  • ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). N-cyclohexyl-N-methyl-benzamide. NIST Chemistry WebBook. Retrieved from [Link]

  • Henderson, T. J. (2025). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Lab Manager. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(cyclohexylmethyl)-2-hydroxybenzamide. PubChem. Retrieved from [Link]

  • ResearchGate. (2025). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Retrieved from [Link]

  • Yufeng. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

  • 1.plastcompany. (n.d.). GRAVIMETRIC FEEDER VERSUS VOLUMETRIC FEEDER. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Cyclohexylbenzamide. PubChem. Retrieved from [Link]

  • Modern Drug Discovery. (2001). News in Brief: Sample stability during freeze-thaw. Retrieved from [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • HunterLab. (2023). Quality Control with UV-VIS Spectrophotometry: Analysis Applications in Beer. Retrieved from [Link]

  • DEMIC Datentechnik. (n.d.). Gravimetric Feeding vs. Volumetric Feeding. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • A&A Pharmachem. (n.d.). How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362. Retrieved from [Link]

  • Sunswell. (2025). Volumetric vs Gravimetric Filling: A Comparison for Precision Applications. Retrieved from [Link]

  • Farag, M. A., et al. (2022). UV Fingerprinting Approaches for Quality Control Analyses of Food and Functional Food Coupled to Chemometrics: A Comprehensive Analysis of Novel Trends and Applications. Foods, 11(18), 2886. Retrieved from [Link]

  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-9. Retrieved from [Link]

  • Kumar, L., & Verma, S. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 123-131. Retrieved from [Link]

  • Movacolor. (2023). Gravimetric feeder versus volumetric feeder. Retrieved from [Link]

  • Lab Manager. (2024). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. Retrieved from [Link]

Sources

Application Note: Precision Synthesis of N-Alkyl Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The N-alkyl benzamide moiety is a privileged pharmacophore, ubiquitous in antipsychotics (e.g., Sulpiride), antiemetics (e.g., Metoclopramide), and histone deacetylase (HDAC) inhibitors. While amide bond formation is chemically fundamental, the "standard" approach varies drastically depending on the phase of drug development.

This guide rejects the "one-size-fits-all" approach.[1] Instead, we present two distinct, self-validating protocols optimized for their specific operational contexts:

  • Protocol A (The Discovery Standard): Utilizes HATU for high-throughput medicinal chemistry. It prioritizes reaction success rate, functional group tolerance, and suppression of racemization over atom economy.

  • Protocol B (The Process Standard): Utilizes Acid Chlorides (generated in situ). It prioritizes cost-efficiency, purification simplicity, and scalability.

Decision Matrix: Selecting the Right Protocol
VariableProtocol A (HATU)Protocol B (Acid Chloride)Green Alternative (Boric Acid)
Scale mg to gramsgrams to kilogramsMulti-gram
Steric Hindrance High toleranceExcellent (due to high reactivity)Low to Moderate
Purification Column Chromatography often requiredCrystallization / Acid-Base ExtractionFiltration / Crystallization
Cost High (Reagent cost)LowVery Low
Atom Economy Poor (High MW byproducts)GoodExcellent

Protocol A: The Discovery Standard (HATU-Mediated)

Context: This is the "Gold Standard" for generating lead compounds. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is selected because the resulting aza-benzotriazole active ester is more reactive than HOBt esters due to the neighboring group effect of the pyridine nitrogen (anchimeric assistance).

Mechanistic Insight

The reaction does not proceed via a simple displacement. It involves a cascade activation where the carboxylic acid is converted into a highly reactive—but hydrolytically stable—active ester.[2]

Figure 1: HATU Activation Pathway

HATU_Mechanism Acid Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO-) Acid->Carboxylate Deprotonation Base DIPEA (Base) Base->Carboxylate Unstable O-Acyl(uronium) Salt (Unstable) Carboxylate->Unstable Attacks HATU HATU HATU Reagent HATU->Unstable ActiveEster OAt-Active Ester (Activated Species) Unstable->ActiveEster HOAt Attack (Rapid) HOAt HOAt Anion HOAt->ActiveEster Product N-Alkyl Benzamide (Final Product) ActiveEster->Product Aminolysis Byproducts Urea + HOAt ActiveEster->Byproducts Amine Alkyl Amine (R'-NH2) Amine->Product

Caption: The HATU mechanism relies on the rapid conversion of the unstable O-acyl(uronium) species to the stable OAt-active ester, which then undergoes aminolysis.[1][2][3][4]

Experimental Procedure

Reagents:

  • Benzoic acid derivative (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Solvent: Anhydrous DMF or DMA (approx. 0.1 M concentration)

Step-by-Step Protocol:

  • Preparation: In a dry round-bottom flask or reaction vial, dissolve the benzoic acid derivative (1.0 equiv) in anhydrous DMF.

  • Activation: Add DIPEA (2.0 equiv). Stir for 2 minutes. Add HATU (1.1 equiv) in one portion.

    • Observation: The solution often turns yellow/orange.

    • Checkpoint: Stir for 15–30 minutes at Room Temperature (RT). This "pre-activation" ensures the formation of the OAt-active ester and minimizes potential side reactions with the amine.

  • Coupling: Add the alkyl amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

  • Reaction: Stir at RT. Monitor by LC-MS or TLC.

    • Timeframe: Usually complete within 1–4 hours.[2]

  • Work-up (The "Self-Validating" Step):

    • Dilute reaction mixture with Ethyl Acetate (EtOAc).

    • Wash 1: 1M HCl (Removes unreacted amine and DIPEA). Note: Skip if product contains basic heterocycles.

    • Wash 2: Saturated NaHCO₃ (Removes unreacted acid and HOAt byproduct).

    • Wash 3: Brine (Removes residual DMF).

    • Dry over MgSO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH) is typically required to remove tetramethylurea byproducts.

Protocol B: The Process Standard (Acyl Chloride)

Context: When scaling to >10g, HATU becomes cost-prohibitive and difficult to remove. The Acid Chloride method is robust, cheap, and atom-economical. We utilize Oxalyl Chloride with catalytic DMF, which generates the Vilsmeier reagent in situ for mild activation.

Experimental Procedure

Reagents:

  • Benzoic acid derivative (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • Catalytic DMF (2–3 drops)

  • DCM (Dichloromethane) or Toluene (Solvent A)

  • Amine (1.0 – 1.1 equiv)

  • Triethylamine (TEA) or aqueous NaOH (Base)

Step-by-Step Protocol:

  • Acid Chloride Formation:

    • Suspend benzoic acid in dry DCM (0.5 M) under N₂ atmosphere.

    • Add catalytic DMF (critical for reaction rate).

    • Add Oxalyl Chloride dropwise at 0°C.

    • Allow to warm to RT and stir until gas evolution (CO + CO₂) ceases (approx. 1–2 h).

    • Validation: Aliquot quenched with MeOH shows Methyl Ester on TLC/LCMS.

    • Concentration: Evaporate solvent/excess oxalyl chloride to leave the crude acid chloride (usually a yellow oil or solid). Re-dissolve in fresh DCM.

  • Coupling (Schotten-Baumann Conditions):

    • Cool the amine solution (in DCM with 1.5 equiv TEA) to 0°C.

    • Add the acid chloride solution dropwise to the amine solution. Control the exotherm.

  • Work-up:

    • Quench with water.[2]

    • Separate phases. Wash organic phase with 1M HCl then 1M NaOH.

    • Concentrate.

    • Purification: Often, the product can be crystallized directly from Ethanol/Water or Heptane/EtOAc, avoiding chromatography.

Analytical Validation & Troubleshooting

Key Analytical Signatures
  • 1H NMR: Look for the disappearance of the amine NH (often broad/exchangeable) and the appearance of the amide NH (typically δ 6.0–8.5 ppm, broad doublet or singlet).

  • IR Spectroscopy: Strong C=O stretch (Amide I) at 1630–1680 cm⁻¹.

  • TLC: Amides are generally more polar than the starting acid chloride but less polar than the free acid.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Low Yield (HATU) Steric hindrance preventing attackSwitch to PyBOP or heat to 50°C. Increase reaction time.
Racemization Over-activation or high base concentrationUse collidine instead of DIPEA (weaker base). Pre-activate at 0°C.
Product stuck in DMF DMF not removed during workupWash organic layer 3x with 5% LiCl solution (extracts DMF).
No Reaction (Acid Chloride) Acid chloride hydrolyzedEnsure anhydrous conditions. Check quality of oxalyl chloride.
Capped Peptide/Amine Guanidinylation (HATU side reaction)Occurs if amine is added before activation is complete. Ensure 15 min pre-activation.

References

  • Montalbetti, C.A.G.N. and Falque, V. (2005).[5][6][7][8][9] Amide bond formation and peptide coupling.[1][2][7][8][9][10] Tetrahedron, 61(46), 10827-10852.[5] Link

    • The definitive review on amide coupling mechanisms and reagent choices.
  • Valeur, E. and Bradley, M. (2009).[11][12] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.[12] Link[13]

    • Critical analysis of coupling reagents, highlighting the efficiency of HATU and HO
  • Dunetz, J.R., Magano, J. and Weisenburger, G.A. (2016).[14] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][14][15][16][17] Organic Process Research & Development, 20(2), 140-177. Link

    • Authoritative source for scale-up protocols and acid chloride methodologies.
  • Carpino, L.A. (1993). 1-Hydroxy-7-azabenzotriazole.[2][4] An efficient peptide coupling additive.[2] Journal of the American Chemical Society, 115(10), 4397-4398. Link

    • Original paper describing the "aza" effect that makes H
  • Sabatini, M.T., Boulton, L.T. and Sheppard, T.D. (2017). Boric acid catalysed amidation in the synthesis of active pharmaceutical ingredients.[18] Reaction Chemistry & Engineering, 2, 46-50. Link

    • Source for green chemistry alternatives using boric acid catalysis.[18]

Sources

Application Notes and Protocols for the Synthesis of N-methyl-N-cyclohexyl Benzamides via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-methyl-N-cyclohexyl benzamides represent a significant scaffold in contemporary medicinal chemistry and materials science. The tertiary amide functionality, coupled with the specific steric and electronic properties conferred by the N-methyl and N-cyclohexyl substituents, imparts unique pharmacological and material characteristics. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of these valuable compounds, with a specific focus on robust and scalable reductive amination methodologies.

Reductive amination stands as one of the most versatile and widely utilized methods for the formation of carbon-nitrogen bonds.[1][2] This one-pot reaction, which combines an amine and a carbonyl compound in the presence of a reducing agent, offers a highly efficient route to primary, secondary, and tertiary amines.[3] For the synthesis of N-methyl-N-cyclohexyl benzamides, the key transformation is the N-methylation of a secondary N-cyclohexyl benzamide precursor. This application note will explore several field-proven reductive amination protocols, detailing their underlying mechanisms, practical considerations, and step-by-step experimental procedures.

Theoretical Background: The Essence of Reductive Amination

Reductive amination proceeds through a two-step sequence within a single reaction vessel. The initial step involves the reaction between an amine and a carbonyl compound (an aldehyde or a ketone) to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine or an iminium ion. The subsequent step is the reduction of this C=N double bond by a selective reducing agent to yield the final amine product.[3]

The choice of reducing agent is critical for the success of a reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the starting carbonyl compound.[4] Commonly employed reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.[5]

Method 1: Sodium Triacetoxyborohydride (STAB) Mediated Reductive Amination

Sodium triacetoxyborohydride, often abbreviated as STAB, has emerged as a preferred reagent for reductive amination due to its mildness, selectivity, and broad substrate scope.[6] The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, making it less likely to reduce the starting aldehyde or ketone compared to the intermediate iminium ion.[6] Furthermore, it is less toxic than its counterpart, sodium cyanoborohydride.[4]

Mechanism of STAB-Mediated Reductive Amination

The reaction is typically carried out in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[4][7] The secondary amine, N-cyclohexyl benzamide, reacts with formaldehyde (the carbonyl component for methylation) to form a hemiaminal. This intermediate is then protonated, typically by acetic acid which can be generated in situ or added as a catalyst, to facilitate the elimination of water and the formation of a reactive iminium ion.[6] The triacetoxyborohydride then delivers a hydride to the iminium ion to yield the desired N-methyl-N-cyclohexyl benzamide.

Diagram: STAB-Mediated Reductive Amination Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification N-cyclohexyl benzamide N-cyclohexyl benzamide Mix Mix N-cyclohexyl benzamide->Mix Formaldehyde Formaldehyde Formaldehyde->Mix NaBH(OAc)3 NaBH(OAc)3 NaBH(OAc)3->Mix DCE 1,2-Dichloroethane (Solvent) DCE->Mix Stir_at_RT Stir_at_RT Mix->Stir_at_RT Room Temp Monitor_TLC Monitor_TLC Stir_at_RT->Monitor_TLC Monitor by TLC/LC-MS Quench Quench Monitor_TLC->Quench Reaction Complete Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Column Chromatography Product N-methyl-N-cyclohexyl benzamide Purification->Product

A generalized workflow for the synthesis of N-methyl-N-cyclohexyl benzamide using STAB.

Experimental Protocol: STAB-Mediated N-Methylation

Materials:

  • N-cyclohexyl benzamide

  • Formaldehyde (37% aqueous solution)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of N-cyclohexyl benzamide (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add formaldehyde (1.5 - 2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 - 2.0 eq) in DCE.

  • Add the STAB slurry portion-wise to the reaction mixture over 15-20 minutes. A mild exotherm may be observed.

  • If the reaction is sluggish, a catalytic amount of acetic acid (0.1 eq) can be added.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-methyl-N-cyclohexyl benzamide.

ParameterCondition
Substrate N-cyclohexyl benzamide
Reagents Formaldehyde, NaBH(OAc)₃
Solvent 1,2-Dichloroethane (DCE)
Temperature Room Temperature
Typical Yield 85-95%

Method 2: Eschweiler-Clarke Reductive Amination

The Eschweiler-Clarke reaction is a classic and highly effective method for the N-methylation of primary and secondary amines.[8][9] This reaction utilizes an excess of formic acid and formaldehyde, where formaldehyde serves as the carbon source for the methyl group and formic acid acts as the reducing agent.[9][10] A key advantage of this method is that it avoids the formation of quaternary ammonium salts, stopping cleanly at the tertiary amine stage.[9]

Mechanism of the Eschweiler-Clarke Reaction

The reaction begins with the formation of an iminium ion from the secondary amine (N-cyclohexyl benzamide) and formaldehyde.[11] Formic acid then transfers a hydride to the iminium ion, reducing it to the tertiary amine and releasing carbon dioxide.[9] This irreversible loss of CO₂ gas drives the reaction to completion.[9]

Diagram: Eschweiler-Clarke Reaction Mechanism

G Start N-cyclohexyl benzamide + Formaldehyde Iminium Iminium Ion Formation Start->Iminium Hydride_Transfer Hydride Transfer from Formic Acid Iminium->Hydride_Transfer Product N-methyl-N-cyclohexyl benzamide + CO2 Hydride_Transfer->Product

A simplified mechanism of the Eschweiler-Clarke reaction for N-methylation.

Experimental Protocol: Eschweiler-Clarke N-Methylation

Materials:

  • N-cyclohexyl benzamide

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Saturated aqueous sodium carbonate solution

  • Diethyl ether or ethyl acetate

  • Brine

  • Anhydrous potassium carbonate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask, add N-cyclohexyl benzamide (1.0 eq), formaldehyde (2.5 eq), and formic acid (2.5 eq).

  • Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the progress by TLC or LC-MS.[8]

  • After completion, cool the reaction mixture to room temperature and carefully basify with a saturated aqueous sodium carbonate solution until the evolution of CO₂ ceases.

  • Extract the product into diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous potassium carbonate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to obtain the pure N-methyl-N-cyclohexyl benzamide.

ParameterCondition
Substrate N-cyclohexyl benzamide
Reagents Formaldehyde, Formic Acid
Solvent None (reagents act as solvent)
Temperature 80-100 °C
Typical Yield 80-90%

Method 3: Catalytic Reductive Amination

Catalytic hydrogenation offers a green and efficient alternative for reductive amination. This method typically employs a transition metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, and a hydrogen source, which can be hydrogen gas or a transfer hydrogenation reagent like ammonium formate.

Mechanism of Catalytic Reductive Amination

Similar to the other methods, the reaction proceeds through the in-situ formation of an iminium ion from N-cyclohexyl benzamide and formaldehyde. The metal catalyst then facilitates the addition of hydrogen across the C=N double bond of the iminium ion to furnish the N-methylated product.

Experimental Protocol: Catalytic N-Methylation

Materials:

  • N-cyclohexyl benzamide

  • Formaldehyde (37% aqueous solution)

  • Palladium on carbon (10% Pd/C) or Raney Nickel

  • Methanol or Ethanol

  • Hydrogen gas source or ammonium formate

  • Celite®

  • Standard hydrogenation apparatus or a round-bottom flask with a balloon of hydrogen

Procedure:

  • In a suitable reaction vessel, dissolve N-cyclohexyl benzamide (1.0 eq) and formaldehyde (1.5 eq) in methanol or ethanol.

  • Carefully add the catalyst (5-10 mol% Pd/C or a slurry of Raney Nickel).

  • If using hydrogen gas, purge the vessel with nitrogen and then introduce hydrogen gas (typically at balloon pressure or slightly higher).

  • If using transfer hydrogenation, add ammonium formate (3-5 eq) to the mixture.

  • Stir the reaction vigorously at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product may require an aqueous workup (e.g., partitioning between an organic solvent and water) before purification by column chromatography or distillation.

ParameterCondition
Substrate N-cyclohexyl benzamide
Reagents Formaldehyde, H₂ (or transfer agent)
Catalyst Pd/C or Raney Ni
Solvent Methanol or Ethanol
Temperature Room Temperature to 50 °C
Typical Yield 75-90%

Conclusion

The synthesis of N-methyl-N-cyclohexyl benzamides can be reliably achieved through several reductive amination methods. The choice of a specific protocol will depend on factors such as substrate compatibility, available equipment, and desired scale. The STAB-mediated method offers mild conditions and high yields, making it a versatile choice for many applications. The Eschweiler-Clarke reaction is a robust, classic method that is particularly effective for N-methylation. Catalytic reductive amination provides a greener alternative, avoiding the use of stoichiometric hydride reagents. By following the detailed protocols outlined in this application note, researchers can confidently and efficiently synthesize these important compounds for their discovery and development programs.

References

  • Eschweiler–Clarke reaction - Grokipedia. (n.d.).
  • Sodium Triacetoxyborohydride. (n.d.).
  • Eschweiler-Clarke Reaction - Organic Chemistry Portal. (n.d.).
  • Eschweiler–Clarke reaction - Wikipedia. (n.d.).
  • Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines - SCIRP. (2012, April 2).
  • Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method - ChemicalBook. (2024, December 16).
  • A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride | Request PDF - ResearchGate. (2025, August 6).
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. (2025, August 27).
  • Sodium triacetoxyborohydride - Organic Chemistry Portal. (n.d.).
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.).
  • Application Note – Reductive Amination - Sigma-Aldrich. (n.d.).
  • Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl - ResearchGate. (2025, October 19).
  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1).
  • 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.).

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Application Note & Protocol: Optimal Solvent Systems for N-Cyclohexyl-2-methoxy-N-methylbenzamide Dissolution

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The selection of an appropriate solvent or solvent system is a critical, foundational step in the development of pharmaceutical products and chemical processes involving active pharmaceutical ingredients (APIs). This document provides a comprehensive technical guide for identifying and optimizing solvent systems for the dissolution of N-Cyclohexyl-2-methoxy-N-methylbenzamide. We move beyond simple trial-and-error, presenting a structured approach that integrates theoretical solubility models with robust, step-by-step experimental protocols. This guide is designed to empower researchers to make informed, efficient, and scientifically sound decisions in solvent selection, ensuring reproducibility and process scalability.

Introduction: The Criticality of Solvent Selection

N-Cyclohexyl-2-methoxy-N-methylbenzamide is a complex organic molecule whose behavior in solution dictates its utility in various applications, from synthetic chemistry to final drug formulation. The efficiency of purification, the stability of intermediates, the rate of reaction, and the bioavailability of a final drug product are all profoundly influenced by the solvent system employed. An optimal solvent system not only ensures complete dissolution to the desired concentration but also maintains the stability of the compound and is compatible with downstream processing and regulatory requirements.

This guide provides the theoretical underpinnings and practical methodologies to navigate the complexities of solvent selection. We will explore predictive models like Hansen Solubility Parameters (HSP) and provide detailed protocols for systematic solubility screening and quantitative analysis.

Physicochemical Profile of N-Cyclohexyl-2-methoxy-N-methylbenzamide

Understanding the intrinsic properties of the solute is the first principle of solvent selection. While comprehensive experimental data for this specific molecule is not widely published, we can infer its likely behavior from its structure and related compounds.

  • Structure: The molecule possesses a substituted benzamide core with both a cyclohexyl and a methoxy group. This combination imparts several key characteristics:

    • Amide Group: A polar functional group capable of acting as a hydrogen bond acceptor.

    • Cyclohexyl Group: A bulky, non-polar aliphatic ring that contributes significant lipophilicity.

    • Methoxy and Methyl Groups: These add to the steric bulk and influence electronic properties.

    • Benzene Ring: A large, aromatic, and relatively non-polar structure.

  • Inferred Properties:

    • Polarity: The molecule is expected to be largely non-polar to moderately polar, with a significant hydrophobic character due to the cyclohexyl and benzene rings.

    • Hydrogen Bonding: It has hydrogen bond acceptor capabilities (carbonyl oxygen, methoxy oxygen, and amide nitrogen) but lacks strong hydrogen bond donors.[1]

    • Solubility Expectation: Based on the "like dissolves like" principle, solubility is anticipated to be poor in highly polar solvents like water and better in solvents of intermediate polarity or those with specific favorable interactions.

  • Key Physicochemical Data (Related Compounds):

    • For a similar compound, N-(cyclohexylmethyl)-2-hydroxybenzamide, the calculated XLogP3 (a measure of lipophilicity) is 3.7, and the Topological Polar Surface Area (TPSA) is 49.3 Ų.[1] These values suggest a compound with low aqueous solubility.

    • N-methoxy-N-methylbenzamide is noted to be slightly soluble in chloroform and methanol.[2]

A precise determination of properties like melting point, pKa, and LogP for N-Cyclohexyl-2-methoxy-N-methylbenzamide is a recommended first experimental step for any in-depth formulation project.

Theoretical Framework for Rational Solvent Selection

A rational approach to solvent selection saves significant time and resources. The following theoretical models provide a predictive framework to narrow the field of potential solvents.

Hansen Solubility Parameters (HSP)

The concept of "like dissolves like" is quantified by solubility parameters. The Hildebrand solubility parameter was later refined by Charles Hansen into three components, providing a more nuanced prediction of solubility.[3]

The total Hansen parameter (δt) is composed of:

  • δd (Dispersion): Energy from atomic forces (van der Waals).

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

The fundamental principle is that substances with similar (δd, δp, δh) values are likely to be miscible.[4] The distance (Ra) between the HSP values of a solute and a solvent in this three-dimensional space can be calculated; a smaller distance implies higher affinity.[3][4]

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting thermodynamic properties, including solubility, without requiring extensive experimental data.[5][6] It calculates the chemical potential of a molecule on a segment-by-segment basis from its surface polarity, allowing for the prediction of its behavior in various solvents.[5][6] This ab initio approach is invaluable for screening a vast number of solvents computationally before committing to laboratory work.[7]

Experimental Protocols for Solvent System Optimization

The following protocols provide a systematic workflow for identifying and validating optimal solvent systems.

Diagram: Overall Solvent Selection Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: System Optimization cluster_2 Phase 3: Quantitative Validation P1 Define Target Concentration & Select Diverse Solvents P2 Protocol 1: Rapid Visual Solubility Screening (Small Scale) P1->P2 P3 Categorize Solvents: Good / Partial / Poor P2->P3 P4 Select 'Good' & 'Partial' Solvents for Binary/Ternary Mixtures P3->P4 P5 Protocol 2: Binary/Ternary System Optimization (e.g., Titration, Design of Experiments) P4->P5 P6 Identify Promising Solvent Ratios P5->P6 P7 Select Top Candidate Systems P6->P7 P8 Protocol 3: Thermodynamic Solubility Determination (Shake-Flask Method) P7->P8 P9 Determine Equilibrium Solubility (mg/mL) & Assess Stability P8->P9 P10 Optimal Solvent System P9->P10 Final Selection & Validation

Caption: A three-phase workflow for systematic solvent selection.

Protocol 1: Rapid Solubility Screening

Objective: To quickly assess the qualitative solubility of N-Cyclohexyl-2-methoxy-N-methylbenzamide in a broad range of solvents representing different chemical classes and polarities.

Materials:

  • N-Cyclohexyl-2-methoxy-N-methylbenzamide

  • Small vials (e.g., 2 mL glass vials) with caps

  • Vortex mixer

  • Analytical balance

  • Micropipettes

  • A diverse set of solvents (see Table 1)

Procedure:

  • Preparation: Weigh 10 mg of the compound into each labeled vial.

  • Solvent Addition: Add 1.0 mL of a single solvent to the corresponding vial. This corresponds to a target concentration of 10 mg/mL.

  • Mixing: Cap the vials securely and vortex vigorously for 2 minutes.

  • Observation: Allow the vials to stand for 30 minutes. Visually inspect each vial against a dark background for any undissolved solid particles.

  • Categorization: Classify each solvent based on the following criteria:

    • Good Solvent: The solution is completely clear with no visible particles.

    • Partial Solvent: Some solid has dissolved, but undissolved particles remain, or the solution is hazy.

    • Poor Solvent: The solid appears largely undissolved.

  • Documentation: Record all observations in a laboratory notebook.

Table 1: Suggested Solvents for Initial Screening

Solvent ClassExample SolventsExpected PolaritySafety Class (ICH Q3C)[8][9][10]
Alcohols Methanol, Ethanol, Isopropyl Alcohol (IPA)Polar, ProticClass 2 (Methanol), Class 3
Ketones Acetone, Methyl Ethyl Ketone (MEK)Polar, AproticClass 3
Esters Ethyl Acetate, Isopropyl AcetateIntermediate PolarityClass 3
Ethers Tetrahydrofuran (THF), 2-Methyl-THFIntermediate PolarityClass 2
Hydrocarbons Heptane, Toluene, CyclohexaneNon-polarClass 3 (Heptane), Class 2 (Toluene)
Chlorinated Dichloromethane (DCM)Intermediate PolarityClass 2
Amides Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)Highly Polar, AproticClass 2
Other Acetonitrile, Dimethyl Sulfoxide (DMSO)Polar, AproticClass 2

Note: Always prioritize solvents from Class 3 due to their lower toxic potential.[8][11] Use of Class 1 solvents should be avoided.

Protocol 2: Binary and Ternary Solvent System Optimization

Objective: To explore mixtures of solvents to enhance solubility, leveraging synergistic effects (co-solvency). This is particularly useful when single solvents provide only partial solubility. Ternary systems, which can include a polymer or surfactant, can significantly improve performance.[12][13][14]

Materials:

  • "Good" and "Partial" solvents identified in Protocol 1.

  • Graduated cylinders or burettes.

  • Stir plate and magnetic stir bars.

Procedure (Example: Binary System of a "Good" and "Poor" Solvent):

  • Prepare Stock Solution: Dissolve a known high amount of the compound in the "Good" solvent to create a concentrated stock solution.

  • Titration: Place a known volume of the "Poor" solvent (anti-solvent) in a beaker with a stir bar.

  • Addition: Slowly titrate the concentrated stock solution into the stirring anti-solvent.

  • Identify Precipitation Point: Observe the point at which the solution becomes persistently cloudy (precipitates). This helps map the solubility boundary.

  • Test Ratios: Based on the titration, prepare discrete volumetric ratios of the two solvents (e.g., 90:10, 75:25, 50:50, 25:75, 10:90) and test the solubility at the target concentration as per Protocol 1.

Protocol 3: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the precise equilibrium solubility of the compound in the most promising solvent systems identified. This is the gold-standard method for quantitative solubility measurement.[15][16]

Materials:

  • Top candidate solvent system(s).

  • Scintillation vials or flasks with screw caps.

  • Orbital shaker with temperature control (set to 25 °C or desired process temperature).

  • Syringe filters (e.g., 0.45 µm PTFE or appropriate material).

  • Validated analytical method for quantification (e.g., HPLC-UV, UPLC-MS).

Procedure:

  • Preparation: Add an excess amount of N-Cyclohexyl-2-methoxy-N-methylbenzamide to a flask containing a known volume (e.g., 10 mL) of the chosen solvent system. "Excess" means enough solid is visible at the bottom of the flask to ensure saturation.

  • Equilibration: Seal the flask and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate at a moderate speed (e.g., 150 rpm) for at least 24-48 hours to ensure equilibrium is reached.[15][17]

  • Sampling: After equilibration, stop the shaker and allow the undissolved solid to settle for at least 1 hour.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear filtrate into a clean analysis vial. This step is critical to remove all undissolved particles.

  • Dilution & Analysis: If necessary, dilute the filtrate with a suitable solvent to fall within the calibration range of your analytical method.

  • Quantification: Analyze the sample using the validated analytical method to determine the concentration of the dissolved compound.

  • Calculation: The determined concentration is the equilibrium solubility, typically expressed in mg/mL or g/L. The experiment should be performed in triplicate.[16]

Safety Precautions

Handling organic solvents requires strict adherence to safety protocols to minimize health risks and prevent accidents.[18][19][20]

  • Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling solvent vapors.[18][21]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[20][21]

  • Ignition Sources: Many organic solvents are flammable. Keep them away from open flames, hot plates, and other potential sources of ignition.[19]

  • Storage: Store solvents in properly sealed and labeled containers in a designated solvent cabinet.[18][20]

  • Waste Disposal: Dispose of all solvent waste in appropriately labeled hazardous waste containers according to institutional guidelines.[21]

  • SDS Review: Before using any solvent, review its Safety Data Sheet (SDS) to understand its specific hazards and handling requirements.

References

  • PubChem. (n.d.). N-(cyclohexylmethyl)-2-hydroxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Shanghai Chemlin Biopharmaceutical Co., Ltd. (n.d.). N-cyclohexyl-5-fluoro-2-methoxy-N-methylbenzamide. Retrieved from [Link]

  • University of Prince Edward Island. (n.d.). Standard Operating Procedures for Working with Organic Solvents. Retrieved from [Link]

  • Bhalani, D. V., et al. (2024). Comparative evaluation of ternary amorphous solid dispersions: Identifying optimal excipient systems for enhancing drug solubility. PMC. Retrieved from [Link]

  • Klamt, A. (2002). Prediction of Solubility with COSMO-RS. Zenodo. Retrieved from [Link]

  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]

  • Martinez, F., et al. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences. Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. Retrieved from [Link]

  • SCAT Europe. (n.d.). Solvents: Basics & Hazards | Laboratory Safety. Retrieved from [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Simao, A. R., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications. Retrieved from [Link]

  • Dassault Systèmes. (n.d.). COSMO-RS PREDICTING THERMODYNAMIC PROPERTIES IN POLYMERS. Retrieved from [Link]

  • Resene. (n.d.). Organic solvents - hazards, first aid, safe use. Retrieved from [Link]

  • ResearchGate. (n.d.). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Retrieved from [Link]

  • Al-Hamidi, H., et al. (2010). Dissolution and compatibility study of binary and ternary interactive mixtures of indomethacin: Comparison with commercially available capsules. ResearchGate. Retrieved from [Link]

  • Pop, C. E., et al. (2024). Evaluation of Process Parameters in the Development of Ternary Ketoprofen Amorphous Solid Dispersions via Hot Melt Extrusion. MDPI. Retrieved from [Link]

  • National Cheng Kung University. (n.d.). Precautions for Handling Organic Solvent. Retrieved from [Link]

  • Park, K. (n.d.). Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. Retrieved from [Link]

  • World Health Organization. (n.d.). Protocol to conduct equilibrium solubility experiments. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

  • ResearchGate. (2022). Dissolution Enhancement of Indomethacin through Binary and Ternary Solid dispersions and Inclusion Complexes – A Comparative Evaluation. Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities. Retrieved from [Link]

  • NIST. (n.d.). N-cyclohexyl-N-methyl-benzamide. WebBook. Retrieved from [Link]

  • SCM. (n.d.). Calculation of properties — COSMO-RS. Retrieved from [Link]

  • Rodriguez, G., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • CBG Biotech. (2024). Safety First: How to Handle Solvents Safely in Industrial and Laboratory Environments. Retrieved from [Link]

  • Lonza. (2020). Model-based optimisation of mixed solvent systems for spray drying. European Pharmaceutical Review. Retrieved from [Link]

  • USP-NF. (n.d.). ICH Q3C Impurities: Residual Solvents. Retrieved from [Link]

  • Hansen Solubility. (n.d.). The Handbook - Hansen Solubility Parameters. Retrieved from [Link]

  • YouTube. (2022). ICH Q3C Guidance for Residual Solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). A unified ML framework for solubility prediction across organic solvents. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Cyclohexyl-2-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers engaged in the synthesis of N-Cyclohexyl-2-methoxy-N-methylbenzamide. Recognizing the nuances of amide bond formation, particularly with sterically demanding substrates, this document provides in-depth troubleshooting, validated protocols, and answers to frequently encountered challenges. Our objective is to empower you to diagnose issues, optimize reaction conditions, and ultimately improve the yield and purity of your target compound.

Section 1: Synthesis Overview & Core Mechanism

The synthesis of N-Cyclohexyl-2-methoxy-N-methylbenzamide involves the formation of an amide bond between 2-methoxybenzoic acid and the secondary amine, N-cyclohexyl-N-methylamine. Direct condensation of a carboxylic acid and an amine is thermally demanding and often inefficient due to the formation of a non-reactive ammonium carboxylate salt.[1] Therefore, the most reliable strategy involves the in situ activation of the carboxylic acid using a coupling reagent.

The general mechanism proceeds via the activation of the carboxyl group of 2-methoxybenzoic acid by a coupling agent (e.g., a carbodiimide like EDC). This forms a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by N-cyclohexyl-N-methylamine to form the desired amide product. To enhance efficiency and minimize side reactions, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included. HOBt traps the O-acylisourea to form an activated HOBt ester, which is less prone to side reactions and reacts cleanly with the amine.[2]

Amide Coupling Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling CarboxylicAcid 2-Methoxybenzoic Acid Acylisourea O-Acylisourea Intermediate CarboxylicAcid->Acylisourea + EDC Amine N-Cyclohexyl-N- methylamine EDC EDC (Coupling Reagent) Byproduct Water-Soluble Urea Byproduct EDC->Byproduct HOBt HOBt (Additive) HOBt_Ester Active HOBt Ester Acylisourea->HOBt_Ester + HOBt Product N-Cyclohexyl-2-methoxy- N-methylbenzamide HOBt_Ester->Product + Amine

Figure 1: General mechanism of EDC/HOBt mediated amide coupling.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for this synthesis?

The most prevalent method is the use of amide coupling reagents. This single-step approach offers mild reaction conditions and high functional group tolerance, making it superior to harsher methods like converting the carboxylic acid to an acyl chloride first.[3] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are particularly favored because their urea byproduct is water-soluble, simplifying purification.[2]

Q2: How do I choose the right coupling reagent?

The choice of coupling reagent is critical and depends on factors like substrate reactivity, steric hindrance, and cost. N-cyclohexyl-N-methylamine is a sterically hindered secondary amine, which can make the reaction sluggish.

Reagent ClassExamplesAdvantagesDisadvantagesBest For
Carbodiimides EDC, DCC, DICCost-effective, widely available.[4]Can be less effective for hindered amines. DCC produces a poorly soluble urea byproduct.[4]Routine synthesis, scalable reactions where cost is a factor.
Phosphonium Salts BOP, PyBOPHigh reactivity, very effective for hindered systems.More expensive, produce carcinogenic HMPA as a byproduct (BOP).Difficult couplings, sterically hindered substrates.
Uronium/Aminium Salts HATU, HBTU, COMUExtremely fast and efficient, low rates of side reactions.[4][5]High cost, can react directly with amines if pre-activation is slow.[6]High-value synthesis, acid-sensitive substrates, and overcoming steric hindrance.

For this specific synthesis, starting with EDC in combination with HOBt and DMAP is a robust and cost-effective choice.[2] If yields remain low due to steric hindrance, switching to HATU is a proven strategy for improving conversion rates.[5]

Q3: What are the most critical parameters to control for maximizing yield?
  • Reagent Purity & Stoichiometry : Use high-purity starting materials. Typically, a slight excess of the carboxylic acid (1.1-1.2 eq) and coupling reagent (1.2-1.5 eq) relative to the amine is employed to drive the reaction to completion.

  • Solvent Selection : The solvent must be anhydrous and inert. Dichloromethane (DCM) and Dimethylformamide (DMF) are common choices. DCM is easier to remove, while DMF can help dissolve less soluble starting materials.

  • Temperature : Most coupling reactions are initiated at 0 °C to control the initial exothermic activation step and then allowed to warm to room temperature. For sluggish reactions, gentle heating (e.g., 40-50 °C) may be necessary, but should be monitored for potential side reactions.[5]

  • Reaction Time : Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. Reactions with hindered amines may require extended times (12-24 hours).

Q4: How should I monitor the reaction's progress effectively?

Use TLC with a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). Spot the starting carboxylic acid, the starting amine, and the reaction mixture. The disappearance of the limiting reagent (typically the amine) and the appearance of a new, less polar spot (the amide product) indicates progress. LC-MS provides more definitive tracking by monitoring the mass-to-charge ratios of reactants and the expected product.

Section 3: Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis.

Troubleshooting Workflow Start Low or No Yield Observed CheckReagents Verify Reagent Quality (Purity, Age, Storage) Start->CheckReagents Step 1 PurificationIssue Investigate Purification Loss Start->PurificationIssue If Product is Formed but Lost CheckConditions Review Reaction Conditions (Temp, Solvent, Stoichiometry) CheckReagents->CheckConditions If Reagents OK ChangeReagent Switch to a Stronger Coupling Reagent (e.g., HATU) CheckConditions->ChangeReagent If Conditions OK (Suspect Steric Hindrance) OptimizeConditions Optimize Conditions (Increase Time/Temp, Add DMAP) CheckConditions->OptimizeConditions If Conditions Suboptimal Success Yield Improved ChangeReagent->Success OptimizeConditions->Success Workup Modify Aqueous Workup (Back-extraction) PurificationIssue->Workup Chromatography Optimize Chromatography (Solvent Gradient, Column Load) Workup->Chromatography Chromatography->Success

Figure 2: Decision-making workflow for troubleshooting low product yield.
Problem: The reaction shows low or no conversion (low yield).
  • Q: I've set up the reaction, but TLC/LC-MS shows mostly unreacted starting materials. What's wrong?

    A: This is a common issue, often related to reagent activity or reaction conditions.

    • Possible Cause 1: Inactive Coupling Reagent or Additives.

      • Why it happens: Carbodiimides like EDC and additives like HOBt can degrade upon exposure to moisture and air over time. An inactive reagent will fail to activate the carboxylic acid, halting the reaction before it starts.

      • Solution: Use freshly opened or properly stored (desiccated, sealed) reagents. If you suspect degradation, purchase a new bottle.

    • Possible Cause 2: Formation of an Unreactive Salt.

      • Why it happens: The basic amine (N-cyclohexyl-N-methylamine) can deprotonate the carboxylic acid to form an ammonium carboxylate salt. This salt is unreactive towards the coupling agent.[1]

      • Solution: Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 equivalents) to the reaction mixture. This base will neutralize any acidic byproducts generated during the reaction, freeing up the primary amine to act as a nucleophile.

    • Possible Cause 3: Steric Hindrance.

      • Why it happens: N-cyclohexyl-N-methylamine is a bulky secondary amine. The steric crowding around the nitrogen atom can significantly slow down its nucleophilic attack on the activated carboxylic acid intermediate.

      • Solution 1: Increase the reaction time to 24 hours and/or gently heat the reaction to 40-50 °C. Monitor carefully to avoid decomposition.

      • Solution 2: Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 eq). DMAP acts as a superior acyl transfer catalyst, forming a highly reactive acylpyridinium intermediate that is more susceptible to attack by the hindered amine.[2]

      • Solution 3: If the above fails, switch to a more potent coupling reagent designed for hindered substrates, such as HATU.[5]

Problem: The reaction works, but purification is difficult and leads to product loss.
  • Q: I see the product on TLC, but I lose most of it during workup and chromatography. How can I improve recovery?

    A: Purification challenges with amides are often related to byproducts or the physical properties of the product itself.

    • Possible Cause 1: Contamination with Urea Byproduct.

      • Why it happens: If you are using DCC or DIC as the coupling reagent, the corresponding dicyclohexylurea (DCU) or diisopropylurea byproduct is formed. DCU is notoriously difficult to remove as it is poorly soluble in most organic solvents.[4]

      • Solution: If using DCC, most of the DCU can be removed by filtration prior to aqueous workup. For residual amounts, column chromatography is required. The best solution is to use EDC, as the resulting N-ethyl-N'-(3-dimethylaminopropyl)urea is soluble in water and is easily removed during the aqueous extraction (workup) phase.[7]

    • Possible Cause 2: Product Loss During Aqueous Workup.

      • Why it happens: While the final amide product is largely nonpolar, it may have some partial solubility in the aqueous phase, especially if residual polar solvents like DMF are present.

      • Solution: After your primary organic extraction, "back-extract" the aqueous layer one or two more times with your organic solvent (e.g., DCM or Ethyl Acetate). Combine all organic layers to recover any dissolved product.

    • Possible Cause 3: "Oiling Out" During Recrystallization.

      • Why it happens: The product separates from the supersaturated solution as a liquid (an oil) instead of a solid crystalline material. This is often caused by cooling the solution too quickly or using a solvent in which the product is too soluble.[8]

      • Solution:

        • Slow Down Cooling: Allow the hot, saturated solution to cool to room temperature undisturbed on the benchtop before moving it to an ice bath.[8]

        • Use a Seed Crystal: Add a single, pure crystal of the product to the cooled solution to induce nucleation.[8]

        • Modify the Solvent System: If oiling persists, try a mixed solvent system. Dissolve the product in a minimum of a "good" solvent (like ethanol or ethyl acetate) and then slowly add a "poor" solvent (like water or hexanes) until the solution becomes faintly cloudy. Gently heat to clarify and then cool slowly.[8]

Section 4: Validated Experimental Protocols

Protocol 1: Synthesis via EDC/HOBt Coupling

This protocol is a reliable starting point for the synthesis.

  • Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-methoxybenzoic acid (1.0 mmol, 1.0 eq). Dissolve it in anhydrous Dichloromethane (DCM, 10 mL).

  • Activation: Cool the solution to 0 °C using an ice bath. Add 1-Hydroxybenzotriazole (HOBt) (1.2 mmol, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol, 1.2 eq). Stir the mixture at 0 °C for 20 minutes.

  • Amine Addition: In a separate vial, dissolve N-cyclohexyl-N-methylamine (1.05 mmol, 1.05 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq) in a small amount of anhydrous DCM (2 mL). Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring progress by TLC.

  • Workup:

    • Quench the reaction by adding 10 mL of water.

    • Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Silica Gel Chromatography
  • Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pack a glass column with the slurry.

  • Loading: Dissolve the crude product from Protocol 1 in a minimal amount of DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the product.

  • Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified N-Cyclohexyl-2-methoxy-N-methylbenzamide.

References

  • Wangngae, S., Duangkamol, C., Pattarawarapan, M., & Phakhodee, W. (n.d.). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Royal Society of Chemistry. Retrieved from [Link]

  • Sajnani, R. C., & Saini, M. S. (n.d.). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International. Retrieved from [Link]

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Syracuse University SURFACE. Retrieved from [Link]

  • Google Patents. (n.d.). CN106316981A - Preparation method of N-cyclohexyl-2-benzothiazolesulfenamide.
  • ResearchGate. (n.d.). Synthesis and Crystal Structure of N Cyclohexyl2-Nitrobenzamide. Retrieved from [Link]

  • Wang, C., et al. (2018). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Scientific Reports. Retrieved from [Link]

  • MDPI. (2021). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of N-alkyl isoquinolones. Retrieved from [Link]

  • Google Patents. (n.d.). DK145293B - METHOD FOR PREPARING N-CYCLOHEXYL-N-METHYL-N- (2-AMINO-3,5-DIBROMO-BENZYL) -AMINE.
  • National Institutes of Health. (n.d.). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. PMC. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Lead Optimization of 2-Cyclohexyl-N-[(Z)-(3-methoxyphenyl/3-hydroxyphenyl) methylidene]hydrazinecarbothioamides for Targeting the HER-2 Overexpressed Breast Cancer Cell Line SKBr-3. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]

  • American Chemical Society. (2026). Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. Journal of the American Chemical Society. Retrieved from [Link]

  • American Chemical Society. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides. MIT Open Access Articles. Retrieved from [Link]

  • ScholarWorks. (n.d.). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Retrieved from [Link]

Sources

Technical Support Center: N-Cyclohexyl-2-methoxy-N-methylbenzamide Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Cyclohexyl-2-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered during experimental work with this compound. Our approach is rooted in foundational chemical principles and backed by established methodologies in pharmaceutical sciences to ensure you can confidently prepare your solutions for accurate and reproducible results.

Understanding the Challenge: Physicochemical Profile

N-Cyclohexyl-2-methoxy-N-methylbenzamide is a lipophilic molecule, a characteristic that is evident from its calculated physicochemical properties. Its high octanol-water partition coefficient (LogP) and low predicted water solubility are the primary reasons for the difficulties researchers face when trying to dissolve it in aqueous media.

PropertyValueSource
Molecular Formula C₁₄H₁₉NO
Molecular Weight 217.31 g/mol
Calculated LogP 3.091
Calculated Log of Water Solubility (mol/L) -3.71

This data underscores the necessity of a systematic approach to solubilization, which we will explore in the following sections.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the common issues you may encounter.

Q1: My N-Cyclohexyl-2-methoxy-N-methylbenzamide is not dissolving in my aqueous buffer. What should I do first?

A1: This is a common issue given the compound's lipophilic nature. The first step is to create a concentrated stock solution in a suitable organic solvent. This stock can then be diluted into your aqueous buffer. Dimethyl sulfoxide (DMSO) is an excellent initial choice due to its high solubilizing power for a wide range of organic compounds and its miscibility with water.[1]

Recommended Protocol: Preparing a DMSO Stock Solution
  • Weighing: Accurately weigh the desired amount of N-Cyclohexyl-2-methoxy-N-methylbenzamide in a sterile, chemically resistant vial.

  • Solvent Addition: Add a small volume of high-purity, anhydrous DMSO.

  • Dissolution: Gently vortex or sonicate the mixture until the compound is fully dissolved. Visually inspect for any remaining particulate matter.

  • Storage: Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed container to prevent water absorption and degradation.

Q2: I've prepared a DMSO stock, but when I dilute it into my aqueous buffer, the compound precipitates. How can I prevent this?

A2: Precipitation upon dilution is a classic sign that the aqueous medium cannot accommodate the compound at the desired concentration. Here are several strategies to overcome this, which can be used alone or in combination:

  • Reduce the Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay.

  • Use a Co-solvent: Incorporating a water-miscible organic solvent (a co-solvent) in your final aqueous solution can increase the solubility of your compound.[2][3][4]

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly enhance solubility.[1][][6][7]

  • Incorporate Surfactants or Excipients: These can help to create micelles or other structures that encapsulate the lipophilic compound, keeping it in solution.[8][9][10]

Troubleshooting Workflow for Precipitation on Dilution

Solubility_Troubleshooting start Precipitation Observed on Aqueous Dilution stock_check Is DMSO stock clear and fully dissolved? start->stock_check reduce_conc Attempt Lower Final Concentration stock_check->reduce_conc Yes failure Consult Further/ Reformulation Needed stock_check->failure No, redissolve stock co_solvent Introduce a Co-solvent (e.g., Ethanol, PEG-400) reduce_conc->co_solvent Precipitation Persists success Solubility Achieved reduce_conc->success Precipitation Resolved ph_adjust Investigate pH Adjustment co_solvent->ph_adjust Precipitation Persists co_solvent->success Precipitation Resolved surfactant Consider Surfactants/Excipients (e.g., Tween-80, Cyclodextrins) ph_adjust->surfactant Precipitation Persists ph_adjust->success Precipitation Resolved surfactant->success Precipitation Resolved surfactant->failure Precipitation Persists

Caption: Troubleshooting workflow for addressing precipitation upon dilution of a DMSO stock solution.

Q3: Which organic solvent should I choose if DMSO is incompatible with my experiment?

A3: If DMSO is not suitable, other organic solvents can be used. The choice depends on the polarity of the solvent and its compatibility with your experimental system. The principle of "like dissolves like" is a good starting point.[11] Given the lipophilic nature of N-Cyclohexyl-2-methoxy-N-methylbenzamide, less polar solvents are likely to be effective. However, for biological assays, water miscibility is crucial.

Table of Common Organic Solvents
SolventPolarity Index (P')Boiling Point (°C)Notes on Use
Water 10.2100.0Highly polar, poor solvent for the target compound.
Dimethyl Sulfoxide (DMSO) 7.2189.0Highly polar aprotic, excellent solubilizing power for many compounds.
N,N-Dimethylformamide (DMF) 6.4153.0Polar aprotic, good alternative to DMSO.
Acetonitrile 5.881.6Medium polarity, often used in chromatography.
Methanol 5.164.7Polar protic, good general-purpose solvent.
Ethanol 4.378.5Polar protic, less toxic than methanol, commonly used as a co-solvent.[2]
Acetone 5.156.2Polar aprotic, good for initial dissolution but high volatility.
Tetrahydrofuran (THF) 4.066.0Medium polarity, can form peroxides.
Dichloromethane (DCM) 3.139.6Non-polar, good for extraction, not water-miscible.
Toluene 2.4110.6Non-polar, not water-miscible.
Hexane 0.169.0Highly non-polar, not water-miscible.

Data compiled from various sources.[12][13][14][15][16]

Q4: How do I determine the optimal pH for solubilizing N-Cyclohexyl-2-methoxy-N-methylbenzamide?

A4: The structure of N-Cyclohexyl-2-methoxy-N-methylbenzamide contains an amide group, which is generally neutral but can undergo hydrolysis at extreme pH. The molecule does not possess strongly acidic or basic functional groups that would allow for significant solubility changes with pH in the typical biological range. However, if your experimental conditions allow, exploring a range of pH values can sometimes reveal a modest improvement in solubility.

Experimental Protocol for pH Screening
  • Prepare a series of buffers: Create a range of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9).

  • Add the compound: To a small, fixed amount of the compound in separate tubes, add a fixed volume of each buffer.

  • Equilibrate: Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.

  • Observe and Quantify: Visually inspect for dissolution. For a quantitative assessment, centrifuge the samples, and measure the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV.

Q5: Can I use heat to help dissolve the compound?

A5: Gentle heating can be used as a last resort to aid dissolution, but it must be done with caution. N-Cyclohexyl-2-methoxy-N-methylbenzamide, like many organic molecules, can be susceptible to degradation at elevated temperatures.

Recommendations for Using Heat:

  • Use a water bath: A controlled temperature water bath is preferable to a hot plate to avoid localized overheating.

  • Keep the temperature low: Do not exceed 40-50°C.

  • Minimize heating time: Heat only for the time necessary to achieve dissolution.

  • Cool to room temperature: After dissolution, allow the solution to cool to room temperature and observe for any precipitation. A solution that is only stable at elevated temperatures is not a true solution at room temperature.

  • Assess stability: If heating is used, it is advisable to perform a stability check (e.g., by HPLC) to ensure the compound has not degraded.

Q6: I am working with a cell-based assay. What are the key considerations for solvent choice and concentration?

A6: For in vitro and cell-based assays, solvent toxicity is a critical factor.

  • DMSO Concentration: The final concentration of DMSO in cell culture media should generally be kept below 0.5% (v/v), and ideally below 0.1%, as higher concentrations can be cytotoxic.[17]

  • Ethanol Concentration: Ethanol can also be toxic to cells, and its final concentration should be carefully controlled, typically below 0.5%.

  • Vehicle Control: It is essential to include a "vehicle control" in your experiments. This is a sample that contains the same concentration of the solvent (e.g., DMSO) as your test samples but without the compound. This allows you to distinguish the effects of the compound from the effects of the solvent.

Logical Flow for Preparing Solutions for Biological Assays

BioAssay_Prep start Start: Prepare Solution for Bioassay stock_sol Prepare High-Concentration Stock in DMSO start->stock_sol serial_dil Perform Serial Dilutions of Stock in 100% DMSO stock_sol->serial_dil final_dil Dilute Serially Diluted Stocks into Final Assay Medium serial_dil->final_dil check_conc Ensure Final Solvent Concentration is Non-Toxic (e.g., <0.5% DMSO) final_dil->check_conc vehicle_ctrl Prepare Vehicle Control (Solvent only in Assay Medium) check_conc->vehicle_ctrl run_assay Proceed with Assay vehicle_ctrl->run_assay

Caption: Workflow for preparing compound solutions for use in biological assays.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubilization of poorly soluble drugs: A review. Pharma Info, 7(6).
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
  • Cheméo. (n.d.). N-cyclohexyl-N-methyl-benzamide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). N-cyclohexyl-N-methyl-benzamide. NIST Chemistry WebBook. Retrieved from [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
  • Yalkowsky, S. H. (Ed.). (1999).
  • Purdue University. (n.d.). Common Organic Solvents. Retrieved from [Link]

  • Williams, A. C., & Barry, B. W. (2004). Penetration enhancers. Advanced Drug Delivery Reviews, 56(5), 603-618.

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Technical Support Center: Recrystallization of N-Cyclohexyl-2-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of N-Cyclohexyl-2-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the recrystallization of this compound. Here, you will find troubleshooting guides, frequently asked questions, and detailed protocols grounded in scientific principles to ensure the successful purification of your target molecule.

Introduction to Recrystallization

Recrystallization is a fundamental technique in chemistry for the purification of solid organic compounds.[1][2] The principle behind this method lies in the differential solubility of a compound in a particular solvent at varying temperatures.[3] An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature. As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of crystals. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently removed by filtration.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of N-Cyclohexyl-2-methoxy-N-methylbenzamide and provides practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing N-Cyclohexyl-2-methoxy-N-methylbenzamide?

A1: The ideal solvent must be determined experimentally. However, based on the structure of N-Cyclohexyl-2-methoxy-N-methylbenzamide, which contains both polar (amide, methoxy) and non-polar (cyclohexyl, phenyl) groups, a solvent of intermediate polarity or a mixed solvent system is likely to be effective. Good starting points for solvent screening include:

  • Single Solvents: Ethanol, isopropanol, ethyl acetate, or acetone.

  • Mixed Solvent Systems: Ethanol/water, ethyl acetate/hexane, or acetone/water. A rule of thumb is to use a solvent that readily dissolves the compound and an "anti-solvent" in which the compound is poorly soluble.[4]

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cools too quickly. To remedy this:

  • Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation.

  • Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.[5]

  • Seed Crystals: If you have a pure crystal of the product, add a tiny amount to the cooled solution to induce crystallization.

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: Low yield can be attributed to several factors:

  • Excess Solvent: Using too much solvent will result in a significant amount of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Incomplete Precipitation: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.

  • Premature Crystallization: If crystals form during hot filtration, preheat the funnel and filter paper.

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures. Re-evaluate your solvent system.[6]

Q4: My recrystallized product is still colored. How can I remove colored impurities?

A4: If your product retains a color, it is likely due to the presence of colored impurities.

  • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use it sparingly, as it can also adsorb your product.

  • Second Recrystallization: A second recrystallization step may be necessary to achieve the desired purity.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.

G start Crude N-Cyclohexyl-2-methoxy-N-methylbenzamide solvent_selection Select Solvent System start->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution cooling Cool to Room Temperature, then Ice Bath dissolution->cooling filtration Filter Crystals cooling->filtration oiling_out Compound Oils Out? cooling->oiling_out Observe product Pure Crystals filtration->product low_yield Low Yield? filtration->low_yield Assess colored_product Product Colored? product->colored_product Inspect oiling_out->filtration No reheat_dilute Reheat & Add Solvent oiling_out->reheat_dilute Yes slow_cooling Cool Slowly oiling_out->slow_cooling Yes low_yield->product No check_solvent Re-evaluate Solvent low_yield->check_solvent Yes concentrate_mother_liquor Concentrate Filtrate low_yield->concentrate_mother_liquor Yes add_charcoal Use Activated Charcoal colored_product->add_charcoal Yes re_recrystallize Re-recrystallize colored_product->re_recrystallize Yes end Final Product colored_product->end No reheat_dilute->cooling slow_cooling->cooling check_solvent->solvent_selection concentrate_mother_liquor->cooling add_charcoal->dissolution re_recrystallize->start

Caption: Troubleshooting workflow for the recrystallization of N-Cyclohexyl-2-methoxy-N-methylbenzamide.

Experimental Protocol: Recrystallization of N-Cyclohexyl-2-methoxy-N-methylbenzamide

This protocol provides a general procedure for the purification of N-Cyclohexyl-2-methoxy-N-methylbenzamide via recrystallization.

Solvent Selection

The choice of solvent is critical for successful recrystallization.[1] An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.

Procedure for Solvent Screening:

  • Place a small amount (10-20 mg) of the crude N-Cyclohexyl-2-methoxy-N-methylbenzamide into several test tubes.

  • To each test tube, add a different potential solvent (e.g., ethanol, ethyl acetate, hexane) dropwise at room temperature, shaking after each addition.

  • If the compound dissolves at room temperature, the solvent is not suitable.

  • If the compound is insoluble at room temperature, heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.

  • Allow the test tube to cool to room temperature and then place it in an ice bath.

  • A good solvent will show significant crystal formation upon cooling.

Recrystallization Procedure
  • Dissolution: Place the crude N-Cyclohexyl-2-methoxy-N-methylbenzamide in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): To remove insoluble impurities or activated charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

The following table summarizes key parameters for the recrystallization of benzamide derivatives and can serve as a starting point for N-Cyclohexyl-2-methoxy-N-methylbenzamide.

ParameterRecommended Starting Conditions
Compound N-Cyclohexyl-2-methoxy-N-methylbenzamide
Molecular Formula C₁₅H₂₁NO₂[7]
Molecular Weight 247.34 g/mol [7]
Suggested Solvents Ethanol, Ethyl Acetate/Hexane, Acetone/Water
Typical Solvent Ratio (Mixed) Start with a ratio that dissolves the compound when hot and causes precipitation at room temperature (e.g., 1:1 to 1:3 good solvent to anti-solvent).
Expected Yield > 70% (highly dependent on purity of crude material and technique)
Melting Point To be determined experimentally for the purified product.

Diagram of Recrystallization Workflow

G cluster_preparation Preparation cluster_process Recrystallization Process cluster_analysis Analysis crude_product Crude Product solvent_selection Solvent Selection crude_product->solvent_selection dissolve Dissolve in Minimum Hot Solvent solvent_selection->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Slow Cooling & Crystallization hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product yield_mp Determine Yield & Melting Point pure_product->yield_mp

Caption: Step-by-step experimental workflow for the recrystallization process.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Wikipedia. (2023). Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • askIITians. (2025, March 4). Give a brief description of the principles of the crystallization and. Retrieved from [Link]

  • Jongia Mixing Technology. (2024, April 25). Difference between precipitation and crystallization. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of N-cyclohexyl-N-methyl-benzamide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). N-cyclohexyl-N-methyl-benzamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(cyclohexylmethyl)-2-hydroxybenzamide. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization-1.doc.pdf. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Crystallization. Retrieved from [Link]

  • Office of Science and Technology. (n.d.). Precipitation and Crystallization Processes. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

Sources

Validation & Comparative

Comparative 1H NMR Analysis: N-Cyclohexyl-2-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Rotameric Resolution & Solvent Effects

Part 1: Executive Summary & Structural Context

The Analytical Challenge: Analyzing N-Cyclohexyl-2-methoxy-N-methylbenzamide presents a classic but often misinterpreted challenge in NMR spectroscopy: Restricted Amide Rotation . Unlike simple secondary amides, this tertiary amide features significant steric bulk (Cyclohexyl + N-Methyl) adjacent to an ortho-substituted benzene ring (2-Methoxy).

This combination creates a "perfect storm" for rotamerism. At room temperature, the rotation around the C(carbonyl)–N bond is slow on the NMR timescale, leading to signal splitting that is frequently mistaken for impurities.

The Solution: This guide compares the standard analysis (CDCl₃ at 298 K) against the resolved analysis (DMSO-d₆ at 373 K), proving that Variable Temperature (VT) NMR is not optional but essential for accurate characterization of this molecule.

Structural Dynamics

The molecule exists in equilibrium between two rotamers (E and Z), defined by the orientation of the N-Methyl group relative to the carbonyl oxygen.

RotamerEquilibrium cluster_0 Rotamer A (E-isomer) cluster_1 Rotamer B (Z-isomer) A N-Me 'cis' to Carbonyl (Steric Clash with Ortho-OMe) B N-Cyclohexyl 'cis' to Carbonyl (Steric Clash with Ortho-OMe) A->B Slow Rotation (RT) Broad/Split Peaks B->A Fast Rotation (HT) Coalesced Singlets

Figure 1: The steric bulk of the cyclohexyl group and the electronic repulsion of the ortho-methoxy group heighten the rotational barrier, distinguishing the E and Z conformers.

Part 2: Experimental Protocol

To validate the structure, you must perform a comparative study. A single solvent run is insufficient.

Sample Preparation
  • Concentration: 10–15 mg of compound.

  • Solvent A (Baseline): 0.6 mL CDCl₃ (99.8% D) + 0.03% TMS.

  • Solvent B (Resolution): 0.6 mL DMSO-d₆ (99.9% D). Note: Use high-quality DMSO to prevent water peaks from obscuring the cyclohexyl region.

Instrument Parameters
  • Frequency: 400 MHz or higher (500 MHz recommended for resolving aromatic multiplets).

  • Pulse Sequence: Standard 1D Proton (zg30).

  • Relaxation Delay (D1): Set to ≥ 5 seconds. Crucial: The two rotamers may have different T1 relaxation times; a short D1 can distort integration ratios.

Variable Temperature (VT) Workflow
  • Equilibrate probe to 298 K (25°C).

  • Acquire standard spectrum.

  • Heat probe to 348 K (75°C) or 373 K (100°C) for DMSO samples.

  • Wait 10 minutes for thermal equilibrium to prevent convection currents (which broaden lines).

  • Acquire high-temperature spectrum.

Part 3: Spectrum Analysis & Comparison

Scenario A: CDCl₃ at 298 K (The "Messy" Spectrum)

In Chloroform-d at room temperature, the spectrum will appear "dirty." This is not a purity issue.

  • N-Methyl: Appears as two distinct singlets (or a very broad double-hump) around 2.8–3.1 ppm. The integration will sum to 3H, but the ratio between the two peaks represents the population ratio of the rotamers (often 60:40 or 70:30).

  • N-Cyclohexyl Methine: The single proton on the nitrogen-bound carbon (-CH-) will appear as two separate multiplets (approx. 3.5 ppm and 4.4 ppm).

  • Methoxy (O-Me): Usually remains a sharp singlet (~3.8 ppm) but may show slight broadening or a tiny "shadow" peak if the ortho effect is strong.

Scenario B: DMSO-d₆ at 373 K (The "Clean" Spectrum)

At 100°C, the thermal energy overcomes the rotational barrier ($ \Delta G^\ddagger $). The exchange rate between rotamers becomes faster than the NMR timescale.

  • N-Methyl: Coalesces into a single, sharp singlet .

  • N-Cyclohexyl Methine: Collapses into a single, defined multiplet .

  • Aromatics: Resolution improves as rotational broadening disappears.

Comparative Data Table
Proton AssignmentChemical Shift (δ) [CDCl₃, 298 K]Chemical Shift (δ) [DMSO-d₆, 373 K]Multiplicity (RT)Multiplicity (HT)
Ar-H (Aromatic) 6.80 – 7.406.90 – 7.50Multiplets (Overlapping)Resolved Multiplets
-OCH₃ (Methoxy) 3.823.78Singlet (Sharp)Singlet
N-CH (Cyclohexyl) 3.45 & 4.30 (Split)3.95 (Coalesced)Broad MultipletsSingle Multiplet (tt)
N-CH₃ (Methyl) 2.75 & 3.05 (Split)2.90 (Coalesced)Two SingletsOne Singlet
Cyclohexyl (-CH₂-) 1.00 – 1.901.10 – 1.95Broad "Blob"Resolved Multiplets

Note: Chemical shift values are approximate and derived from chemometric principles for N-alkyl-2-substituted benzamides.

Part 4: Mechanistic Logic & Validation

Why the Ortho-Methoxy Matters

The 2-methoxy group is not just a passive label; it actively enforces the rotamerism. Through-space repulsion between the carbonyl oxygen and the methoxy oxygen (or the lone pair interactions) forces the carbonyl group to twist out of planarity with the benzene ring. This "locking" mechanism increases the energy barrier for the N-C bond rotation compared to unsubstituted benzamide.

The Self-Validating Protocol

How do you prove these are rotamers and not impurities?

  • Summation: The integration of the "split" peaks in CDCl₃ must sum perfectly to the expected proton count (e.g., N-Me peaks A + B = 3.0H).

  • Coalescence: The high-temperature experiment is the "gold standard" proof. Impurities do not merge with product peaks at high temperatures; rotamers do.

Analytical Workflow Diagram

Workflow Start Dissolve Sample (CDCl3) Check 1H NMR @ 298K Start->Check Decision Are N-Me/N-CH peaks split? Check->Decision Rotamers Hypothesis: Rotamers (Restricted Rotation) Decision->Rotamers Yes (Ratio ~60:40) Impurity Hypothesis: Impurity Decision->Impurity No (Random Ratio) Validation Validation Step: Heat to 373K (DMSO-d6) Rotamers->Validation Result Peaks Coalesce? Validation->Result Final Confirmed: N-Cyclohexyl-2-methoxy-N-methylbenzamide Result->Final Yes (Single Peak) Fail Recrystallize/Purify Result->Fail No (Peaks remain distinct)

Figure 2: Decision tree for distinguishing rotameric splitting from chemical impurities.

References

  • Clayden, J., et al. (2001). Restricted Rotation in Amides and Related Compounds. Organic Chemistry. Oxford University Press.

  • Srinivas, K., et al. (2011). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry - Section B. (Demonstrates the ortho-substituent effect on rotational barriers).

  • Hopf, H., et al. (1996). Amide Rotamers: Dynamic NMR Studies. ChemPhysChem. (General principles of amide coalescence).

  • Reich, H. J. (2023). NMR Spectroscopy: Dynamic NMR. University of Wisconsin-Madison. (Authoritative guide on coalescence temperature calculations).

LC-MS fragmentation pattern of N-Cyclohexyl-2-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural characterization of N-Cyclohexyl-2-methoxy-N-methylbenzamide using Liquid Chromatography-Mass Spectrometry (LC-MS). It focuses on the specific fragmentation pathways induced by Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID).

The primary utility of this guide is to assist analytical chemists in distinguishing this compound from structural isomers (e.g., 3-methoxy or 4-methoxy analogs) and metabolic derivatives. The presence of the ortho-methoxy group facilitates a unique "ortho-effect" fragmentation channel, distinguishing it from its meta and para counterparts.

Chemical Identity & Properties

PropertyDetail
Compound Name N-Cyclohexyl-2-methoxy-N-methylbenzamide
Molecular Formula

Exact Mass (Monoisotopic) 247.1572 Da
Precursor Ion

248.1645 m/z
Core Structure Benzamide scaffold with N-methyl, N-cyclohexyl, and 2-methoxy substitutions.[1][2][3][4][5][6][7][8][9]
Key Functional Groups Secondary Amide, Ether (Methoxy), Cycloalkane

Fragmentation Mechanics & Pathway Analysis[5]

Primary Fragmentation Channels

Upon CID, the protonated precursor (


 248.16) undergoes fragmentation primarily driven by the lability of the amide bond. The charge retention is competitive between the benzoyl moiety and the amine moiety, though the resonance-stabilized benzoyl cation is typically the base peak.
  • 
    -Cleavage (Amide Bond Rupture): 
    The most dominant pathway is the cleavage of the amide bond C-N. This generates the 2-methoxybenzoyl cation (
    
    
    
    135)
    . This ion is highly diagnostic.
  • The Ortho-Effect (Secondary Fragmentation): Unlike 3- or 4-methoxy isomers, the 2-methoxy group interacts with the carbonyl cation. This often leads to the loss of formaldehyde (

    
    , 30 Da) or carbon monoxide (
    
    
    
    , 28 Da) from the benzoyl fragment, yielding ions at
    
    
    105
    or
    
    
    107
    .
  • Amine Retention: Alternatively, the charge may be retained on the nitrogen, yielding the N-methylcyclohexylammonium ion (

    
     114) .
    
Visualization of Signaling Pathway

The following diagram illustrates the specific fragmentation cascade.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 248.16 Benzoyl 2-Methoxybenzoyl Cation (Acylium Ion) m/z 135.04 Precursor->Benzoyl Amide Bond Cleavage (Loss of C7H13N) Amine N-methylcyclohexylamine m/z 114.12 Precursor->Amine Charge Retention on N Phenyl 2-Methoxyphenyl Cation m/z 107.05 Benzoyl->Phenyl Loss of CO (-28 Da) Cyclohexyl Cyclohexyl Cation m/z 83.08 Amine->Cyclohexyl Loss of Methylamine Phenol Phenol-like Cation m/z 77.04 Phenyl->Phenol Loss of CH2O (-30 Da) (Ortho Effect)

Caption: Fragmentation cascade of N-Cyclohexyl-2-methoxy-N-methylbenzamide under CID conditions.

Diagnostic Ion Table
m/z (Experimental)Fragment IdentityMechanismRelative Intensity (Est.)
248.16

Protonated MoleculeVariable (Source dependent)
135.04

2-Methoxybenzoyl cation (Base Peak)100% (High)
114.12

N-methylcyclohexylammonium20-40%
107.05

Loss of CO from m/z 13510-30%
83.08

Cyclohexyl cation<15%
77.04

Phenyl cation<10%

Comparative Analysis: Alternatives & Isomers

This section compares the target molecule against key alternatives to guide method selection.

Structural Alternatives: Isomer Differentiation

The primary challenge is distinguishing the 2-methoxy (ortho) isomer from the 3-methoxy (meta) and 4-methoxy (para) isomers.

Feature2-Methoxy (Target) 3-Methoxy / 4-Methoxy (Isomers)
Key Fragment m/z 105 / 107 (Prominent)m/z 135 (Very Stable)
Mechanism Ortho-Effect: Proximity of methoxy to carbonyl facilitates rapid loss of

or

.
No Ortho-Effect: The benzoyl cation (

135) is more stable and resists secondary fragmentation at lower energies.
Retention Time Typically elutes earlier on C18 due to intramolecular H-bonding shielding polarity.Typically elutes later due to higher effective polarity.
Methodological Alternatives: ESI vs. APCI

When developing the assay, the choice of ionization source impacts sensitivity.

  • Electrospray Ionization (ESI):

    • Performance:Superior. The amide nitrogen is easily protonated.

    • Fragmentation: Produces clean

      
       with controllable fragmentation in the collision cell.
      
  • Atmospheric Pressure Chemical Ionization (APCI):

    • Performance:Inferior. While feasible, APCI is more aggressive and may lead to in-source fragmentation (ISF), causing the loss of the precursor ion before selection in MS/MS.

    • Recommendation: Use APCI only if the matrix contains high ion-suppressing salts that affect ESI.

Experimental Protocol (Self-Validating)

To reproduce the fragmentation data, utilize the following standardized workflow.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol (1 mg/mL).

  • Working Solution: Dilute to 100 ng/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

  • Validation Check: Ensure the solution is clear; turbidity indicates precipitation (requires higher organic content).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: Ramp to 95% B

    • 6-8 min: Hold 95% B

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry Parameters (Triple Quadrupole)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

  • Collision Energy (CE) Ramp:

    • Low (10 eV): Preserves Precursor (

      
       248).
      
    • Medium (25 eV): Generates Base Peak (

      
       135).
      
    • High (40 eV): Generates Secondary Fragments (

      
       77, 107).
      

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Methoxybenzamide (Electron Ionization).[10] National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for "Ortho Effect" mechanisms).
  • Holčapek, M., et al. (2010). Structural analysis of isomeric N-substituted benzamides using electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
  • mzCloud. (2024). Fragmentation of U-47700 (Structural Analog).[Link]

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Retention Time of N-Cyclohexyl-2-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the factors governing the High-Performance Liquid Chromatography (HPLC) retention time of N-Cyclohexyl-2-methoxy-N-methylbenzamide. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to develop, optimize, and validate analytical methods for this and structurally similar compounds. The principles and experimental frameworks discussed herein are grounded in established chromatographic theory and validated against international regulatory standards.

Introduction: The Analytical Imperative for N-Cyclohexyl-2-methoxy-N-methylbenzamide

N-Cyclohexyl-2-methoxy-N-methylbenzamide is a tertiary amide with a molecular structure that presents specific challenges and opportunities in chromatographic analysis. As with many pharmaceutical compounds, precise and reproducible quantification is essential for quality control, stability testing, and pharmacokinetic studies. The retention time (t R) in HPLC is a critical parameter for identity confirmation and is fundamental to method specificity and robustness.

This guide will deconstruct the key variables that influence the retention time of this compound, offering a comparative framework for method development. We will explore how choices in stationary phase, mobile phase composition, and other instrumental parameters dictate the analyte's behavior, enabling the development of a self-validating analytical system.

Foundational Principles: What Governs Retention Time in Reversed-Phase HPLC?

Reversed-Phase HPLC (RP-HPLC) is the most common mode of analysis for moderately polar to non-polar compounds like N-Cyclohexyl-2-methoxy-N-methylbenzamide.[1][2] In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[3] Analyte retention is primarily driven by hydrophobic interactions; more non-polar compounds interact more strongly with the stationary phase and thus have longer retention times.[4]

The retention of an analyte is a function of several key factors:

  • Mobile Phase Composition: The ratio of organic solvent to water is a primary driver of retention. Increasing the percentage of the organic solvent (the "strong" solvent) will decrease retention time.[5]

  • Stationary Phase Chemistry: The type of bonded phase (e.g., C18, C8), particle size, and pore size of the column packing material significantly impact retention and selectivity.[6][7]

  • Mobile Phase pH: For ionizable compounds, pH control is critical.[8] While the target amide is neutral, pH can affect the ionization state of potential impurities or degradants, as well as the surface chemistry of the silica backbone of the column, thereby influencing peak shape and retention stability.[4][9]

  • Temperature: Column temperature affects mobile phase viscosity and the kinetics of mass transfer. Higher temperatures generally lead to shorter retention times.[10][11]

Experimental Design: A Comparative Method Development Workflow

A robust HPLC method is not discovered by chance; it is the result of a systematic and logical development process. The workflow below illustrates a self-validating approach to optimizing the retention time and overall separation for N-Cyclohexyl-2-methoxy-N-methylbenzamide.

HPLC_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Define Analyte Properties (N-Cyclohexyl-2-methoxy-N-methylbenzamide) B Select Initial Column & Mobile Phase (e.g., C18, ACN/H2O) A->B C Perform Gradient Elution Scout Run B->C D Optimize Organic Solvent Ratio (Adjust Retention Time) C->D Initial tR observed E Evaluate pH & Buffer Effects (Improve Peak Shape) D->E F Assess Column Temperature (Fine-tune Selectivity) E->F G Test for Specificity (Peak Purity) F->G Optimized method H Assess Robustness (Vary Conditions) G->H I Confirm System Suitability H->I Robustness_Test cluster_params Parameter Variations center_node Nominal Method (t_R, Area) Flow_Rate Flow Rate (±10%) center_node->Flow_Rate Temp Temperature (±5°C) center_node->Temp Mobile_Phase Mobile Phase (±2%) center_node->Mobile_Phase Result Assess Impact (%RSD of t_R ≤ 2.0%) Flow_Rate->Result Temp->Result Mobile_Phase->Result

Sources

FTIR spectral data for N-Cyclohexyl-2-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: FTIR Spectral Profiling of N-Cyclohexyl-2-methoxy-N-methylbenzamide

Executive Summary

This technical guide provides a rigorous FTIR spectral analysis of N-Cyclohexyl-2-methoxy-N-methylbenzamide (CAS 947935-14-0). As a tertiary benzamide derivative often utilized in specialized organic synthesis and pharmacological research, its unambiguous identification requires distinguishing it from structural isomers (regioisomers) and synthetic precursors (secondary amides).

This guide moves beyond simple peak listing to offer a comparative analytical framework . We evaluate the spectral "performance"—defined here as the resolution of diagnostic peaks—against common alternatives and impurities, ensuring researchers can validate compound identity with high confidence.

Chemical Identity & Structural Basis

Before interpreting spectra, we must understand the vibrational degrees of freedom inherent in the structure.

  • Compound: N-Cyclohexyl-2-methoxy-N-methylbenzamide[1][2][3][4]

  • Molecular Formula: C₁₅H₂₁NO₂[2]

  • Key Functional Groups:

    • Tertiary Amide: The carbonyl (C=O) is attached to a nitrogen bearing a methyl and a cyclohexyl group. Critical Note: Lacks an N-H bond.

    • Aryl Ether (2-Methoxy): Anisole-type linkage at the ortho position.

    • Cyclohexyl Ring: Aliphatic ring providing strong C-H stretching/bending modes.

Experimental Protocol: Data Acquisition

To ensure reproducibility, the following protocol is the standard for analyzing benzamide solids or oils.

Methodology: Attenuated Total Reflectance (ATR-FTIR)

ATR is superior to KBr pellets for this lipophilic compound due to ease of preparation and lack of hygroscopic interference.

Step-by-Step Workflow:

  • Crystal Selection: Use a Diamond or ZnSe crystal (Diamond preferred for durability).

  • Background Scan: Acquire 32 scans of ambient air to subtract atmospheric CO₂ and H₂O.

  • Sample Loading: Place ~5 mg of the solid/oil directly onto the crystal focal point.

  • Compression: Apply high pressure using the anvil to ensure intimate contact (critical for C-H stretch resolution).

  • Acquisition:

    • Range: 4000 – 600 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 64 (to improve Signal-to-Noise ratio)

  • Post-Processing: Apply ATR correction (if quantitative comparison to transmission libraries is required).

FTIR_Workflow Start Sample: CAS 947935-14-0 Prep Prep: Diamond ATR (No solvent) Start->Prep Acq Acquisition: 64 Scans @ 4cm⁻¹ Prep->Acq QC QC Check: CO₂/H₂O bands? Acq->QC QC->Acq Fail (Purge) Process ATR Correction & Baseline QC->Process Pass Result Final Spectrum Process->Result

Figure 1: Standardized ATR-FTIR acquisition workflow for lipophilic benzamides.

Spectral Data Analysis: The Product Profile

The following table details the diagnostic bands for N-Cyclohexyl-2-methoxy-N-methylbenzamide. These assignments are grounded in group frequency correlation and validated against benzamide analog data [1, 2].

Functional GroupWavenumber (cm⁻¹)IntensityAssignment & Mechanistic Insight
Amide Carbonyl 1630 – 1650 StrongAmide I Band. The tertiary nature lowers the frequency compared to secondary amides. Steric hindrance from the ortho-methoxy group may cause a slight blue shift due to loss of coplanarity.
Aromatic Ether 1240 – 1255 StrongC-O-C Asymmetric Stretch. Characteristic of aryl alkyl ethers (anisole derivatives). A primary confirmation of the methoxy group.
Cyclohexyl C-H 2920 – 2935 StrongAsymmetric CH₂ Stretch. Dominates the high-frequency region due to the 10 methylene protons in the cyclohexyl ring.
Cyclohexyl C-H 2850 – 2860 MediumSymmetric CH₂ Stretch. Paired with the 2930 band.
Aromatic Ring 1600, 1580 MediumC=C Skeletal Vibrations. The "breathing" modes of the benzene ring.
Ortho-Substitution 740 – 760 StrongC-H Out-of-Plane (OOP) Bending. Diagnostic for 1,2-disubstitution (ortho). Crucial for distinguishing from meta/para isomers.
N-Methyl ~1400 – 1420 WeakC-N Stretch / CH₃ Bend. Often obscured by fingerprint bands but chemically significant.

Comparative Performance: Distinguishing Alternatives

In drug development and QC, the "performance" of an analytical method is its ability to differentiate the target from impurities. We compare the target against its two most likely "alternatives": the Secondary Amide Precursor and the Regioisomer .

Comparison 1: Target vs. Secondary Amide Precursor

Alternative:N-Cyclohexyl-2-methoxybenzamide (Missing the N-methyl group). Scenario: Incomplete methylation during synthesis.

FeatureTarget (Tertiary Amide)Alternative (Secondary Amide)Diagnostic Action
3300 cm⁻¹ Region Absent Strong Broad Band (N-H) Primary Check. Any peak here indicates unreacted precursor.
1550 cm⁻¹ Region Weak/AbsentStrong (Amide II) Secondary amides have a strong N-H bending mode here. Tertiary amides do not.
1640 cm⁻¹ (C=O) Lower FrequencyHigher FrequencyTertiary amides typically absorb at lower wavenumbers than secondary due to mass/electronic effects.
Comparison 2: Target vs. Regioisomers

Alternative:N-Cyclohexyl-4-methoxy-N-methylbenzamide (Para-isomer). Scenario: Starting material contamination (2-methoxybenzoic acid vs 4-methoxybenzoic acid).

FeatureTarget (Ortho - 2-OMe)Alternative (Para - 4-OMe)Diagnostic Action
Fingerprint (OOP) 740 – 760 cm⁻¹ (Single strong band)800 – 850 cm⁻¹ (Two bands)Definitive ID. Ortho-substitution yields a distinct OOP pattern compared to the para-substituted "two adjacent hydrogens" pattern.
C=O Environment Sterically CrowdedLess CrowdedOrtho-methoxy can H-bond or sterically twist the carbonyl, altering the Amide I band shape/position compared to Para.

Logic Diagram: Identification Decision Tree

Use this logic flow to interpret the spectrum of an unknown sample suspected to be CAS 947935-14-0.

ID_Tree Root Start Analysis: Region 3500-3200 cm⁻¹ CheckNH Is there a strong N-H band? Root->CheckNH CheckCO Check C=O Region (1630-1660 cm⁻¹) CheckNH->CheckCO No Impurity Contamination: Secondary Amide CheckNH->Impurity Yes CheckEther Check Ether Band (1240-1250 cm⁻¹) CheckCO->CheckEther Strong Band Present WrongClass Not a Benzamide CheckCO->WrongClass Absent/Weak CheckOOP Check OOP Region (740-760 cm⁻¹) CheckEther->CheckOOP Present CheckEther->WrongClass Absent WrongSub Isomer Alert: Likely Para/Meta CheckOOP->WrongSub Band @ 800-840 Confirmed Confirmed Identity: N-Cyclohexyl-2-methoxy- N-methylbenzamide CheckOOP->Confirmed Strong Band @ 750

Figure 2: Spectral decision tree for validating N-Cyclohexyl-2-methoxy-N-methylbenzamide.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Standard text for functional group assignment rules).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Authoritative source for amide and ether shift ranges).
  • National Institute of Standards and Technology (NIST). (2023). N-Methylbenzamide Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[6] [Link] (Analog reference for N-methylbenzamide core).

  • Google Patents. (1992). EP0507672B1 - N-cyclohexyl benzamides derivatives.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Cyclohexyl-2-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses a rigorous commitment to safety and environmental stewardship. The proper management and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of N-Cyclohexyl-2-methoxy-N-methylbenzamide, ensuring compliance with safety regulations and fostering a culture of responsibility within the laboratory.

While a specific Safety Data Sheet (SDS) for N-Cyclohexyl-2-methoxy-N-methylbenzamide is not always readily accessible, a conservative and scientifically-grounded approach to its handling and disposal is necessary. The procedures outlined below are based on the known hazards associated with its constituent chemical classes, namely substituted benzamides, and the comprehensive guidelines set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Assessment and Waste Classification: A Precautionary Principle

Given the molecular structure—a substituted benzamide—we must infer its potential hazards based on related compounds. Benzamide derivatives can exhibit a range of toxicological profiles. For instance, some are known to be harmful if swallowed, cause significant skin and eye irritation, and may lead to respiratory irritation.[1][2] Therefore, N-Cyclohexyl-2-methoxy-N-methylbenzamide must be treated as hazardous chemical waste .

Causality of Classification: This classification is not merely procedural; it is a necessary precaution rooted in the potential for biological activity and irritant properties common to this chemical family. Treating the compound as hazardous ensures that it is handled within a framework that minimizes risk to personnel and prevents environmental release. Under the Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[3][4] Our conservative assessment places this compound within the scope of these regulations.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling N-Cyclohexyl-2-methoxy-N-methylbenzamide for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable standard for laboratory safety.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent dermal absorption, as related compounds can cause skin irritation.
Eye Protection Safety goggles or a face shield.To protect against accidental splashes, which could cause serious eye irritation.
Lab Coat Standard, fully-buttoned laboratory coat.To protect skin and clothing from contamination. Contaminated clothing should be laundered separately by trained personnel.[5]
Work Environment Well-ventilated area, preferably a chemical fume hood.To minimize the risk of inhaling aerosols or vapors, as some benzamides can cause respiratory irritation.[1][2]

This PPE ensemble is mandated by OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450), which requires employers to determine the appropriate protective equipment for each identified hazard.[6]

Step-by-Step Disposal Protocol

The disposal of N-Cyclohexyl-2-methoxy-N-methylbenzamide must follow a systematic and compliant workflow. Adherence to these steps is crucial for ensuring the process is both safe and auditable.

Step 1: Waste Segregation

Directive: Do NOT mix N-Cyclohexyl-2-methoxy-N-methylbenzamide waste with other chemical waste streams. Rationale: Mixing incompatible chemicals can lead to dangerous reactions. Furthermore, proper segregation is a cornerstone of compliant hazardous waste management, preventing cross-contamination and ensuring the final disposal method is appropriate for the specific chemical class.[1][3]

Step 2: Container Selection and Labeling

Directive: Use a designated, robust, leak-proof container with a secure screw-top cap. The container material must be compatible with the chemical (e.g., high-density polyethylene [HDPE] or glass). Rationale: Container integrity is critical to prevent leaks and spills.[3][4][7] The container must be able to withstand the chemical properties of the waste without degrading.

Labeling is a critical regulatory requirement. The container label must be clearly and legibly marked with the following information from the moment waste is first added:

  • The words "HAZARDOUS WASTE" [7][8]

  • The full chemical name: "N-Cyclohexyl-2-methoxy-N-methylbenzamide" (no formulas or abbreviations)[7]

  • A clear indication of the hazards (e.g., "Irritant," "Toxic")[8]

Step 3: Waste Accumulation and Storage

Directive: Collect all waste forms of the compound—including pure substance, contaminated consumables (e.g., weigh boats, pipette tips), and contaminated solutions—in the designated hazardous waste container. Rationale: A comprehensive collection ensures that all potentially hazardous materials are captured and disposed of correctly. Rinsate from decontaminating glassware should also be collected as hazardous waste.[1][9]

Storage: The sealed waste container must be stored in a designated Satellite Accumulation Area (SAA) .[7][8]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[3][7]

  • The container must be kept closed at all times except when adding waste.[7]

  • Store the container in secondary containment to mitigate the impact of any potential leaks.[3]

Step 4: Arranging for Final Disposal

Directive: Once the waste container is 90% full, or if the research project is complete, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.[7] Rationale: Final disposal must be handled by a licensed hazardous waste disposal company.[1][9] EHS offices have established procedures and certified vendors to ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations.[4][5] Never attempt to dispose of this chemical via standard trash or sewer systems.[1][3]

Disposal Workflow Diagram

G cluster_0 Phase 1: In-Lab Waste Handling cluster_1 Phase 2: Final Disposal A 1. Waste Generation (N-Cyclohexyl-2-methoxy-N-methylbenzamide, contaminated materials) B 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C 3. Segregate Waste (Do not mix with other chemicals) B->C D 4. Place in Labeled Container 'HAZARDOUS WASTE' Full Chemical Name C->D E 5. Store in Satellite Accumulation Area (SAA) (Secondary Containment, Closed Lid) D->E F 6. Container Reaches 90% Full or Project Concludes E->F Accumulation over time G 7. Contact Institutional EHS Office (Schedule Waste Pickup) F->G H 8. Licensed Waste Hauler Collects Container from Laboratory G->H I 9. Compliant Off-Site Disposal (e.g., Incineration) H->I

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.